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  • Product: 3-Chloro-4-phenylpyridine
  • CAS: 90732-01-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Chloro-4-phenylpyridine: Structure, Synthesis, and Applications in Modern Chemistry

Abstract 3-Chloro-4-phenylpyridine is a halogenated, biaryl heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its unique structural arrangement, featuring a pyridine ring substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Chloro-4-phenylpyridine is a halogenated, biaryl heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its unique structural arrangement, featuring a pyridine ring substituted with both a chloro and a phenyl group, endows it with versatile reactivity and makes it a valuable scaffold for the synthesis of complex molecules. This technical guide provides a comprehensive overview of 3-Chloro-4-phenylpyridine, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, delve into its spectroscopic signature, present robust protocols for its synthesis, analyze its chemical reactivity, and discuss its current and potential applications as a privileged structure in medicinal chemistry and agrochemical research.

Introduction to 3-Chloro-4-phenylpyridine

The fusion of a pyridine nucleus with other aromatic systems is a cornerstone of modern medicinal chemistry.[1] Pyridine derivatives are integral to a vast number of pharmaceuticals and bioactive compounds, owing to the pyridine ring's ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and enhance the solubility of parent compounds.[1][2] 3-Chloro-4-phenylpyridine belongs to this critical class of molecules. It serves as a highly versatile chemical building block, where each component of its structure—the basic nitrogen atom, the reactive C-Cl bond, and the modifiable phenyl group—can be strategically manipulated.

The phenylpyridine scaffold is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.[3][4] This makes its derivatives, including 3-Chloro-4-phenylpyridine, prime candidates for library synthesis in high-throughput screening and for targeted drug design programs. This guide aims to consolidate the technical knowledge surrounding this compound, providing both foundational data and field-proven insights into its synthesis and application.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of 3-Chloro-4-phenylpyridine is defined by a pyridine ring substituted at the C3 position with a chlorine atom and at the C4 position with a phenyl group. The chlorine atom acts as an electron-withdrawing group via induction, influencing the electron density of the pyridine ring and the reactivity of the C-Cl bond itself. The phenyl group at the C4 position introduces steric bulk and provides an additional site for chemical modification. The relative positioning of these groups dictates the molecule's overall polarity, steric profile, and potential for intermolecular interactions.

Caption: Chemical structure of 3-Chloro-4-phenylpyridine.

Physicochemical Data

The fundamental properties of 3-Chloro-4-phenylpyridine are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
CAS Number 90732-01-7[5]
Molecular Formula C₁₁H₈ClN[5]
Molecular Weight 189.64 g/mol [5]
Purity ≥95% (Commercially available)[5]
Appearance White to yellow powder or crystals (Predicted)
Melting Point Data not available. Predicted to be higher than related phenylpyridines.
Boiling Point Data not available. Predicted to be >270 °C, similar to 3-Phenylpyridine.[6]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, ether, and chlorinated solvents.[7]

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show complex signals in the aromatic region (δ 7.0-9.0 ppm).

    • Pyridine Protons: Three protons on the pyridine ring (H-2, H-5, H-6) will appear as distinct multiplets. The H-2 and H-6 protons, being ortho to the nitrogen, will be the most deshielded. The coupling patterns (doublets, doublets of doublets) will be complex due to ortho, meta, and para couplings.[10]

    • Phenyl Protons: The five protons on the phenyl ring will likely appear as a multiplet between δ 7.4-7.8 ppm, unless the rotation around the C-C bond is significantly hindered.

  • ¹³C NMR: The spectrum will display 11 distinct signals for the 11 carbon atoms.

    • Pyridine Carbons: The carbons of the pyridine ring typically resonate between δ 121-165 ppm.[8] The carbon attached to the nitrogen (C2, C6) and the carbon attached to the chlorine (C3) will be significantly affected.

    • Phenyl Carbons: The phenyl carbons will appear in the typical aromatic region (δ 125-140 ppm), with the ipso-carbon (attached to the pyridine ring) being a key identifier.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at m/z 189. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key absorptions will include:

    • C-H stretching (aromatic): ~3050-3100 cm⁻¹

    • C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹

    • C-Cl stretching: ~1000-1100 cm⁻¹ (in the fingerprint region)

Synthesis and Manufacturing

The construction of the C-C bond between the two aromatic rings is the central challenge in synthesizing 3-Chloro-4-phenylpyridine. Modern palladium-catalyzed cross-coupling reactions provide the most efficient and reliable methods.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the C4-C(phenyl) bond, leading to two primary strategies based on the Suzuki-Miyaura cross-coupling reaction, a robust and widely trusted method in biaryl synthesis.

Retrosynthesis cluster_0 Strategy A cluster_1 Strategy B Target 3-Chloro-4-phenylpyridine PyI 3-Chloro-4-iodopyridine (Aryl Halide) Target->PyI C-C Disconnect PhB Phenylboronic Acid (Boronic Acid) Target->PhB C-C Disconnect PyB 3-Chloropyridine-4-boronic acid (Boronic Acid) Target->PyB C-C Disconnect PhBr Bromobenzene (Aryl Halide) Target->PhBr C-C Disconnect

Caption: Retrosynthetic analysis for 3-Chloro-4-phenylpyridine.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling (Strategy A)

This protocol is based on well-established procedures for the synthesis of phenylpyridine derivatives.[9] Strategy A is often preferred due to the commercial availability and stability of phenylboronic acid.

Objective: To synthesize 3-Chloro-4-phenylpyridine from 3-chloro-4-iodopyridine and phenylboronic acid.

Materials:

  • 3-Chloro-4-iodopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

  • Triphenylphosphine (PPh₃, 0.06 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv), finely powdered

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: Equip a three-neck round-bottom flask with a condenser and a nitrogen/argon inlet. Purge the flask with inert gas for 10-15 minutes.

    • Expert Insight: The exclusion of oxygen is critical as it can oxidize the phosphine ligands and deactivate the palladium catalyst, halting the catalytic cycle.

  • Reagent Addition: To the flask, add 3-chloro-4-iodopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.03 equiv), and triphenylphosphine (0.06 equiv).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.

    • Expert Insight: The aqueous base is essential for the transmetalation step of the Suzuki mechanism, where the phenyl group is transferred from boron to the palladium center. Dioxane is an excellent solvent for the organic reagents.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Chloro-4-phenylpyridine.

Chemical Reactivity and Derivatization

The reactivity of 3-Chloro-4-phenylpyridine is governed by the interplay between the electron-deficient pyridine ring and the reactive C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C3 position can be displaced by a variety of nucleophiles.[7] This reaction is fundamental for introducing diverse functional groups. The electron-withdrawing nature of the pyridine nitrogen facilitates the formation of the negatively charged Meisenheimer complex intermediate, which is the rate-determining step.

Common nucleophiles include:

  • Amines (R₂NH): To form 3-amino-4-phenylpyridine derivatives.

  • Alkoxides (RO⁻): To form 3-alkoxy-4-phenylpyridine ethers.

  • Thiols (RSH): In the presence of a base, to form 3-thioether derivatives.

SNAr_Workflow cluster_reagents Reagents Reactant 3-Chloro-4-phenylpyridine Product 3-Nu-4-phenylpyridine Reactant->Product Heat, Solvent NuH Nucleophile (Nu-H) e.g., R₂NH, ROH, RSH Base Base (optional) e.g., K₂CO₃, NaH Kinase_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor Phenylpyridine Inhibitor Hinge Backbone N-H PyridineN Pyridine N PyridineN->Hinge H-Bond Phenyl Phenyl Group (targets hydrophobic pocket) R_group R-Group at C3 (modulates properties)

Caption: Conceptual model of a phenylpyridine scaffold binding to a kinase hinge.

Potential in Agrochemicals and Materials Science

Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical industry as insecticides, fungicides, and herbicides. [1][2]For example, derivatives of 2-phenylpyridine have shown promising insecticidal activity. [9]By analogy, 3-Chloro-4-phenylpyridine and its derivatives represent a promising, yet underexplored, area for the development of new crop protection agents. The unique electronic and steric properties of this isomer could lead to novel modes of action or improved activity spectra.

Conclusion and Future Outlook

3-Chloro-4-phenylpyridine is more than a simple chemical reagent; it is a versatile platform for innovation. Its well-defined reactivity, particularly at the C-Cl bond, combined with the proven biological relevance of the phenylpyridine scaffold, makes it a high-value starting material for both academic and industrial research. While robust synthetic methods exist, future work should focus on developing more sustainable (e.g., lower catalyst loading, greener solvents) manufacturing processes. The systematic exploration of derivatives prepared from 3-Chloro-4-phenylpyridine through SNAr and cross-coupling reactions is a promising strategy for discovering next-generation therapeutics and agrochemicals.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available from: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Available from: [Link]

  • 3-Chloropyridine | C5H4ClN | CID 12287. PubChem. Available from: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Available from: [Link]

  • 6-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid. EPA. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. Available from: [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). MDPI. Available from: [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC. Available from: [Link]

  • (3-Chloro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine. PubChem. Available from: [Link]

  • DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridine - Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • NMR Spectroscopy. Organic Chemistry Data. Available from: [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. Sema. Available from: [Link]

  • Problem 20 Three isomeric chloro-derivative... Vaia. Available from: [Link]

  • 1H NMR (300 MHz, DMSO-d6, 298 K, TMS): 9. Semantic Scholar. Available from: [Link]

Sources

Exploratory

3-Chloro-4-phenylpyridine CAS number and molecular weight

Title: 3-Chloro-4-phenylpyridine: Physicochemical Profiling, Synthesis, and Applications in Advanced Therapeutics Executive Summary In the landscape of modern drug discovery and complex organic synthesis, halogenated bia...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Chloro-4-phenylpyridine: Physicochemical Profiling, Synthesis, and Applications in Advanced Therapeutics

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, halogenated biaryl systems serve as indispensable structural motifs. 3-Chloro-4-phenylpyridine (3-C4PP) is a highly versatile building block characterized by its unique electronic distribution, driven by the electron-withdrawing nature of the pyridine ring and the inductive effect of the chlorine atom. This technical guide provides an in-depth analysis of its core physicochemical properties, validated synthetic methodologies, and its critical role in the development of Hepatitis C Virus (HCV) NS3 protease inhibitors and photoredox catalysis.

Core Physicochemical Properties

Accurate molecular characterization is the foundation of reproducible assay development and synthetic scale-up. 3-Chloro-4-phenylpyridine is a low-molecular-weight heterocycle that offers a rigid scaffold for further functionalization, particularly at the C2 and C6 positions of the pyridine ring.

Table 1: Quantitative Physicochemical Profile

PropertyValueStructural Significance
CAS Registry Number 90732-01-7[1]Unique identifier for regulatory and procurement tracking.
Molecular Weight 189.64 g/mol [1][2]Optimal low MW for fragment-based drug design (FBDD).
Molecular Formula C11H8ClN[1][2]Dictates lipophilicity and metabolic stability.
SMILES String ClC1=C(C=CN=C1)C1=CC=CC=C1[1][3]Computational mapping for structure-activity relationships.
InChIKey FVAFHXOWOYVPIV-UHFFFAOYSA-N[1]Standardized database querying.

Strategic Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust and regioselective method for synthesizing 3-C4PP is the Suzuki-Miyaura cross-coupling between 4-bromo-3-chloropyridine and phenylboronic acid. The differential reactivity of the carbon-halogen bonds allows for selective oxidative addition at the weaker C-Br bond over the C-Cl bond, ensuring high yields without the need for complex protecting group strategies[4].

Experimental Protocol 1: Regioselective Synthesis of 3-C4PP

Causality & Logic: The protocol utilizes a palladium(0) catalyst to facilitate the C-C bond formation. Sodium carbonate is employed as a base to activate the boronic acid into a more reactive boronate complex, which is a prerequisite for the transmetalation step.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 4-bromo-3-chloropyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of Toluene/H2O (4:1 v/v) followed by aqueous Na2CO3 (2.0 M, 2.0 equiv). Self-Validation: Degassing is critical; oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Thermal Activation: Heat the biphasic mixture to 80°C under a continuous nitrogen atmosphere for 12 hours.

  • Reaction Monitoring: Confirm the consumption of the starting halide via TLC or GC-MS. Self-Validation: The presence of a single new peak with m/z ~189 indicates successful coupling without over-arylation.

  • Workup & Purification: Cool to room temperature, partition with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 3-C4PP as a solid[4].

G n1 4-Bromo-3-chloropyridine + Phenylboronic Acid n2 Pd(PPh3)4 Catalyst Na2CO3 Base n1->n2 n3 Toluene/H2O Solvent 80°C under N2 n2->n3 n4 Transmetalation & Reductive Elimination n3->n4 n5 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) n4->n5

Figure 1: Suzuki-Miyaura cross-coupling workflow for 3-Chloro-4-phenylpyridine synthesis.

Applications in Advanced Therapeutics & Catalysis

Development of HCV NS3 Protease Inhibitors

In antiviral drug discovery, 3-C4PP is a critical precursor for the synthesis of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease[5]. To incorporate this scaffold into the macrocycle, the pyridine ring must be functionalized at the C2 position. This is achieved via a two-step sequence: N-oxidation followed by a Boekelheide rearrangement[5][6].

Experimental Protocol 2: Boekelheide Rearrangement for C2-Functionalization

Causality & Logic: Direct C-H activation of electron-deficient pyridines is notoriously difficult. By first oxidizing the pyridine nitrogen, the electronic nature of the ring is altered. Subsequent treatment with acetic anhydride drives a [3,3]-sigmatropic rearrangement, selectively installing an acetate group at the C2 position, which can later be hydrolyzed to a pyridone or coupled to the macrocyclic core[5].

  • N-Oxidation: Dissolve 3-C4PP in dichloromethane and treat with mCPBA (1.2 equiv) at 0°C, warming to room temperature. Quench with saturated Na2S2O3 to destroy excess peroxide. Extract and isolate 3-chloro-4-phenylpyridine 1-oxide as a white solid[5].

  • Rearrangement Setup: Dissolve the isolated N-oxide (e.g., 230 mg) in neat acetic anhydride (1.05 mL). Causality: Acetic anhydride acts as both the solvent and the electrophilic activating agent.

  • Thermal Rearrangement: Heat the solution to 150°C for 18 hours[5][6]. Self-Validation: The high temperature is required to overcome the activation energy barrier of the sigmatropic shift. Monitor via LC-MS to ensure complete conversion of the N-oxide.

  • Isolation: Concentrate the residue under reduced pressure to remove excess acetic anhydride. Purify on SiO2 (gradient elution, 5-30% EtOAc/hexanes) to yield 3-chloro-4-phenylpyridin-2-yl acetate [5][6].

  • Downstream Processing: The acetate is typically dissolved in MeOH and treated with K2CO3 to yield the corresponding functionalized intermediate for HCV macrocycle integration[5][6].

G n1 3-Chloro-4-phenylpyridine n2 mCPBA / Oxidation (0°C to RT) n1->n2 n3 Pyridine N-oxide Intermediate n2->n3 n4 Ac2O / 150°C Boekelheide Rearrangement n3->n4 n5 3-Chloro-4-phenylpyridin-2-yl acetate (HCV NS3 Precursor) n4->n5

Figure 2: Boekelheide rearrangement pathway for HCV NS3 protease inhibitor precursors.

Photoredox Catalysis and Radical Chemistry

Beyond medicinal chemistry, 3-C4PP has demonstrated utility in modern synthetic methodologies, particularly in visible light-mediated photoredox catalysis. It has been utilized as a substrate in the decarboxylation of aryl carboxylic acids to access aryl radicals, highlighting its stability and compatibility with highly reactive radical intermediates generated under blue LED irradiation (λmax = 455 nm)[7].

Conclusion

3-Chloro-4-phenylpyridine (CAS: 90732-01-7) is far more than a simple building block; it is a strategically designed scaffold that balances steric hindrance (via the C3 chlorine) and lipophilicity (via the C4 phenyl group). Its predictable reactivity profile in cross-coupling and rearrangement reactions makes it an essential compound in the arsenal of synthetic chemists developing next-generation antiviral therapeutics and novel catalytic methodologies.

References

  • Matrix Fine Chemicals. "3-CHLORO-4-PHENYLPYRIDINE | CAS 90732-01-7". Matrix Fine Chemicals.
  • Synchem. "3-Chloro-4-phenylpyridine". Synchem.de.
  • Google Patents. "WO2008057209A1 - HCV NS3 protease inhibitors". Google Patents.
  • Google Patents. "CA2667031A1 - HCV NS3 protease inhibitors". Google Patents.
  • Royal Society of Chemistry. "Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals". RSC.org.
  • Nanyang Technological University. "CATALYZED RING-EXPANSION OF CYCLIC 2-AZIDOALCOHOLS FOR SYNTHESIS OF AZAHETEROCYCLES PART II". DR-NTU.

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Foundational

Electronic properties of 3-Chloro-4-phenylpyridine in heterocyclic chemistry

An In-Depth Technical Guide on the Electronic Properties of 3-Chloro-4-phenylpyridine in Heterocyclic Chemistry For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic Properties of 3-Chloro-4-phenylpyridine in Heterocyclic Chemistry

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 3-chloro-4-phenylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect the intricate interplay of substituent effects, exploring how the electron-withdrawing nature of the chlorine atom and the conjugating potential of the phenyl group modulate the electron density, reactivity, and spectroscopic signatures of the pyridine core. This document synthesizes theoretical principles with practical applications, offering field-proven insights into the molecule's behavior in chemical synthesis and its role as a valuable scaffold in drug discovery. Detailed experimental protocols, computational data, and mechanistic diagrams are provided to serve as a foundational resource for professionals leveraging this versatile building block.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a cornerstone of heterocyclic chemistry, featuring prominently in a vast number of FDA-approved drugs and functional materials.[1] Its nitrogen atom imparts a unique electronic character, creating a π-deficient system that influences its reactivity and intermolecular interactions. The strategic placement of substituents on this core allows for the fine-tuning of its steric and electronic properties, a concept central to modern chemical design.

3-Chloro-4-phenylpyridine (C₁₁H₈ClN) is an exemplar of this design philosophy.[2] It incorporates two key functional groups that dramatically influence its behavior:

  • A Chloro Group at the 3-position: Chlorine acts primarily as an electron-withdrawing group via induction, lowering the electron density of the pyridine ring and influencing the pKa of the nitrogen atom. This modification significantly affects the molecule's reactivity towards nucleophiles and its potential as a ligand.[3]

  • A Phenyl Group at the 4-position: The phenyl ring introduces steric bulk and electronic effects through resonance and induction. It can extend the π-system of the molecule, impacting its photophysical properties and providing a vector for further functionalization.[4][5]

This guide will elucidate how these substituents create a unique electronic landscape, governing the molecule's utility as a versatile intermediate in complex syntheses.

Molecular Structure and Electronic Landscape

The electronic properties of 3-chloro-4-phenylpyridine are not merely the sum of its parts but a result of the synergistic effects between the substituents and the heterocyclic core.

Caption: Molecular structure of 3-chloro-4-phenylpyridine.

Inductive and Resonance Effects

The electronic character of the pyridine ring is defined by a delicate balance of inductive and resonance effects from its substituents.

  • Chlorine (3-position): The high electronegativity of chlorine results in a strong inductive effect (-I) , pulling electron density away from the C3 carbon and, by extension, the entire ring system. This effect makes the pyridine ring more electron-deficient, which is a critical factor in its reactivity profile, particularly for nucleophilic aromatic substitution reactions.

  • Phenyl (4-position): The phenyl group exerts a weak electron-withdrawing inductive effect (-I) and a resonance effect (+R or -R) , depending on the reaction. Its primary electronic contribution is the extension of the π-conjugated system, which can stabilize charged intermediates and influence the molecule's UV-visible absorption properties.[4]

The combination of these effects results in a polarized molecule with a modified distribution of electron density compared to unsubstituted pyridine.

Computational Analysis and Molecular Descriptors

Table 1: Predicted Electronic Properties and Molecular Descriptors

Property Predicted Value/Trend Causality and Implication
HOMO Energy Lowered The electron-withdrawing Cl group stabilizes the HOMO, making the molecule less susceptible to oxidation.
LUMO Energy Lowered The π-deficient ring and Cl group lower the LUMO energy, making the molecule a better electron acceptor and more reactive towards nucleophiles.
HOMO-LUMO Gap Moderate The extended conjugation from the phenyl group can slightly decrease the gap, potentially shifting UV absorption to longer wavelengths.
Dipole Moment Significant The electronegative nitrogen and chlorine atoms create a substantial permanent dipole moment, influencing solubility and intermolecular interactions.

| Molecular Electrostatic Potential (MEP) | Negative potential near N; Positive potential on ring H's | The MEP map would visually confirm the electron-rich character of the nitrogen lone pair and the electron-poor nature of the ring, guiding non-covalent interactions. |

These computational descriptors provide a quantitative framework for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, which are crucial in drug-receptor binding.[9]

Reactivity and Mechanistic Considerations

The electronic landscape of 3-chloro-4-phenylpyridine directly governs its chemical reactivity. The electron-deficient nature of the ring, amplified by the chloro-substituent, makes it an excellent substrate for a variety of transformations crucial to synthetic chemistry.

G cluster_0 Electronic Properties cluster_1 Resulting Reactivity cluster_2 Applications Inductive Inductive Effect (-I) of Chlorine Pd_Coupling Excellent Substrate for Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Inductive->Pd_Coupling Resonance Resonance Effect of Phenyl Group Materials Materials Science (Functional Polymers, OLEDs) Resonance->Materials PiDeficient π-Deficient Pyridine Ring PiDeficient->Pd_Coupling Nucleophilic Susceptible to Nucleophilic Aromatic Substitution PiDeficient->Nucleophilic MedChem Medicinal Chemistry (Scaffold for Kinase Inhibitors) Pd_Coupling->MedChem Ligand Acts as a Ligand in Coordination Chemistry Ligand->Materials

Caption: Relationship between electronic properties and applications.

Palladium-Catalyzed Cross-Coupling Reactions

3-Chloro-4-phenylpyridine is an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. The C-Cl bond at the 3-position can be readily activated by a palladium(0) catalyst to undergo oxidative addition, initiating the catalytic cycle. This transformation is a cornerstone of modern medicinal chemistry, allowing for the efficient construction of complex biaryl and heteroaryl structures.[10] The introduction of a new substituent at the 3-position can be used to modulate biological activity or tune material properties.

Nucleophilic Aromatic Substitution (SₙAr)

While less reactive than positions 2 or 4, the 3-position can undergo SₙAr reactions under forcing conditions, especially given the activating effect of the ring nitrogen. A strong nucleophile can displace the chloride, providing a route to introduce amines, alkoxides, or thiolates.

Applications in Drug Discovery and Materials Science

The unique electronic and structural features of 3-chloro-4-phenylpyridine make it a valuable building block in several high-value research areas.

  • Medicinal Chemistry: The introduction of a chlorine atom into a biologically active molecule can substantially improve its potency and pharmacokinetic profile by increasing lipophilicity and promoting specific interactions within a protein's binding pocket.[11] The chlorophenyl-pyridine motif is found in numerous kinase inhibitors and other therapeutic agents. For example, N-(3-chloro-4-fluorophenyl) quinazolin-4-amine derivatives are FDA-approved drugs for cancer treatment.[12] 3-Chloro-4-phenylpyridine serves as a versatile starting point for synthesizing libraries of compounds for screening against various biological targets.

  • Materials Science: Phenylpyridine derivatives are widely used as ligands in the synthesis of phosphorescent metal complexes (e.g., with Iridium(III)) for applications in organic light-emitting diodes (OLEDs).[13] The electronic properties of the ligand, dictated by its substituents, directly tune the emission color and efficiency of the resulting complex. The extended π-system and potential for further functionalization make 3-chloro-4-phenylpyridine an attractive candidate for developing novel functional materials.[5]

Experimental Protocols

The following protocols are provided as self-validating systems, incorporating necessary purification and characterization steps to ensure experimental integrity.

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloro-4-phenylpyridine

This protocol describes a representative method for introducing a new aryl group at the 3-position, a common strategy in medicinal chemistry.[10]

Objective: To synthesize 3-(4-methoxyphenyl)-4-phenylpyridine.

Materials:

  • 3-Chloro-4-phenylpyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • Toluene and Ethanol (3:1 solvent mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-4-phenylpyridine, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent degradation.

  • Solvent and Base Addition: Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution via syringe. Causality: The base is essential for the transmetalation step of the catalytic cycle. The two-phase solvent system facilitates the reaction.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]

start Combine Reactants: - 3-Chloro-4-phenylpyridine - Boronic Acid - Pd(PPh3)4 inert Establish Inert Atmosphere (N2/Ar) start->inert add_solvents Add Toluene/EtOH and aq. Na2CO3 inert->add_solvents reflux Heat to Reflux (12-18h) add_solvents->reflux tlc Monitor by TLC reflux->tlc workup Aqueous Work-up (EtOAc/H2O) reflux->workup purify Column Chromatography workup->purify characterize Characterize: - NMR - MS purify->characterize

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 3-Chloro-4-phenylpyridine in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 3-Chloro-4-phenylpyridine (3-CPP, CAS No. 90732-01-7) is a critical halogenated het...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3-Chloro-4-phenylpyridine (3-CPP, CAS No. 90732-01-7) is a critical halogenated heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a core intermediate in the development of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease 1. Due to its rigid biaryl axis and polarizable halogen substituent, understanding its solvation thermodynamics is strictly required for optimizing reaction conditions, liquid-liquid extractions, and crystallization workflows during drug development.

Structural Causality and Solvation Thermodynamics

As an Application Scientist, it is vital to look beyond empirical data and understand why a molecule behaves the way it does in solution. The solubility behavior of 3-CPP is dictated by the interplay of three distinct structural motifs:

  • The Pyridine Nitrogen: Acts as a localized hydrogen-bond acceptor. This grants the molecule a moderate affinity for polar protic solvents (e.g., methanol, ethanol). However, its basicity means its solubility is highly pH-dependent in aqueous or mixed-aqueous systems.

  • The Phenyl Ring: Imparts significant lipophilicity and promotes strong intermolecular stacking in the solid state. This hydrophobic bulk severely restricts aqueous solubility while driving affinity for aromatic and moderately non-polar solvents.

  • The Chloro Substituent (C3 Position): The electron-withdrawing nature of the chlorine atom slightly lowers the basicity of the pyridine nitrogen. More importantly, the high polarizability of the C-Cl bond enhances dipole-induced dipole interactions, making polar aprotic and chlorinated solvents exceptionally effective solvating agents 2.

Solubility Profile in Organic Solvents

Based on empirical chromatographic data, process chemistry patents, and NMR solvent compatibility 12, the solubility of 3-CPP can be categorized across standard organic solvent classes. The following table synthesizes the solubility parameters at standard ambient temperature and pressure (SATP, 25°C).

Solvent ClassSolventSolubility LevelMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent dipole matching; accommodates the polarizable C-Cl bond.
Polar Aprotic Ethyl Acetate (EtOAc)High (>50 mg/mL)Strong dipole-dipole interactions; standard for chromatographic elution.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High (>150 mg/mL)High dielectric constant disrupts crystal lattice; standard for NMR analysis.
Polar Protic Methanol (MeOH)Moderate (~20-50 mg/mL)H-bond donation to pyridine nitrogen, but hindered by the lipophilic phenyl ring.
Non-Polar Hexanes / HeptaneLow (<5 mg/mL)Insufficient polarity to overcome the lattice energy of the solid state.

Note: In process chemistry, 3-CPP is frequently purified via gradient elution using EtOAc/Hexanes (5-30%), leveraging its differential solubility between these two extremes to achieve high-purity isolation.

Experimental Workflow: Thermodynamic Solubility Screening

To establish a self-validating system for determining the exact solubility limits of 3-CPP for downstream processing, the following Shake-Flask Protocol coupled with HPLC-UV and solid-state verification is strictly recommended.

Causality of Design: Measuring apparent solubility without checking the residual solid can lead to false data if the solvent induces a polymorphic transition or forms a solvate. This protocol is designed to be self-validating by analyzing both the liquid and solid phases.

Step-by-Step Methodology:
  • Preparation of Solid: Accurately weigh 50 mg of 3-CPP into a 2.0 mL amber glass HPLC vial.

  • Solvent Dispensing: Add 500 µL of the target organic solvent (e.g., EtOAc, MeOH) to the vial to create a visibly supersaturated suspension.

  • Thermal Equilibration: Seal the vial and place it in a thermoshaker. Agitate at 800 RPM at exactly 25.0°C for 24 hours.

    • Causality: A 24-hour window ensures the system fully transitions from kinetic dissolution to a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to tightly pellet the undissolved solid.

  • Supernatant Extraction & Dilution: Carefully aspirate 50 µL of the clear supernatant. Dilute immediately in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature changes.

  • Quantification (Liquid Phase): Analyze the diluted supernatant via HPLC-UV (detection at 254 nm) against a pre-established multi-point calibration curve of 3-CPP.

  • Solid-State Verification (Solid Phase): Recover the solid pellet, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

    • Self-Validation Check: Confirm that the diffraction pattern matches the input material. If the pattern changes, the measured solubility corresponds to a new polymorph or solvate, not the original API intermediate.

Workflow Visualization

G N1 3-Chloro-4-phenylpyridine (Solid API/Intermediate) N2 Solvent Dispensing (Polar vs. Non-Polar) N1->N2 N3 Thermal Equilibration (24h at 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Supernatant Analysis (HPLC-UV Quantification) N4->N5 Liquid Phase N6 Solid State Analysis (XRPD for Polymorphs) N4->N6 Solid Phase

High-throughput solubility and solid-state screening workflow for 3-CPP.

References

  • Title:WO2008057209A1 - HCV NS3 protease inhibitors Source: Google Patents URL
  • Source: Royal Society of Chemistry (RSC)

Sources

Foundational

Comprehensive Technical Guide on 3-Chloro-4-phenylpyridine Derivatives: Synthesis, Mechanisms, and Applications in Antiviral Drug Discovery

Executive Summary In contemporary medicinal chemistry and organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for developing targeted therapeutics. 3-Chloro-4-phenylpyridine (CAS: 90...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for developing targeted therapeutics. 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) has emerged as a highly privileged building block, particularly distinguished by its halogenated biaryl architecture. This in-depth guide explores the physicochemical profiling, advanced synthetic methodologies, and the critical role of 3-chloro-4-phenylpyridine derivatives in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3 protease inhibitors.

Designed for drug development professionals, this whitepaper emphasizes the causality behind mechanistic choices and provides self-validating experimental protocols to ensure reproducibility and high-fidelity scale-up.

Physicochemical Profiling & Structural Data

Understanding the baseline properties of the 3-chloro-4-phenylpyridine core is essential for predicting its behavior in complex catalytic cycles and biological environments. The chlorine atom at the C3 position provides a critical steric and electronic handle, influencing both the regioselectivity of downstream functionalizations and the binding affinity within enzymatic pockets.

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name 3-Chloro-4-phenylpyridine
CAS Number 90732-01-7
Molecular Formula C₁₁H₈ClN
Molecular Weight 189.64 g/mol
SMILES String ClC1=C(C=CN=C1)C1=CC=CC=C1
Purity Standards ≥ 95% (Typical commercial/synthetic grade)

Data supported by1[1].

Advanced Synthetic Methodologies

The synthesis of highly substituted pyridines often suffers from regioselectivity issues and harsh reaction conditions. Recent advancements have introduced highly controlled, catalytic pathways to construct the 3-chloro-4-phenylpyridine architecture.

Method A: Transition Metal-Catalyzed Ring Expansion

A breakthrough methodology utilizes the Pd(II)-catalyzed ring expansion of cyclic 2-azidoalcohols to construct the azaheterocycle[2].

Causality & Mechanism: The transition metal-catalyzed direct cleavage of C−C bonds is thermodynamically driven by the release of ring-strain energy from the carbocycle. The oxidative addition of the low-valence Pd(II) to the sterically unhindered C−C bond generates a transient metallacycle. The azido group acts as an internal nitrogen nucleophile. As nitrogen gas is extruded, the system undergoes an unprecedented sequence of C−C bond cleavage and intramolecular C−N bond formation, yielding the fully aromatized 3-chloro-4-phenylpyridine core in high yields (up to 90%)[2].

Mechanism A Cyclic 2-Azidoalcohol B Pd(II) Oxidative Addition A->B C Ring-Strain Release (C-C Bond Cleavage) B->C D Intramolecular C-N Formation C->D E 3-Chloro-4-phenylpyridine D->E

Pd(II)-Catalyzed Ring Expansion Mechanism for Pyridine Synthesis.
Method B: Visible Light-Mediated Decarboxylation

An alternative, environmentally benign methodology employs photoredox catalysis to achieve the biaryl coupling[3].

Causality & Mechanism: Using blue LED irradiation ( λmax​ = 455 nm) and an iridium-based photocatalyst (e.g., ), 3-chloroisonicotinic acid undergoes decarboxylation to generate a highly reactive aryl radical[3]. This radical subsequently couples with a benzene derivative. The choice of chlorobenzene or d2​ -methylene chloride as a solvent is a critical experimental parameter: it ensures the insolubility of silver carboxylate byproducts, allowing them to be filtered out easily, thereby creating a self-purifying reaction system[3].

Table 2: Comparative Synthesis Yields

Synthetic MethodologyStarting PrecursorCatalyst / ReagentReported Yield
Ring Expansion Cyclic 2-AzidoalcoholPd(II)90%
Photoredox Decarboxylation 3-Chloroisonicotinic acid67%

Application in Drug Development: HCV NS3 Protease Inhibitors

The Hepatitis C Virus (HCV) NS3 protease is located in the N-terminal domain of the NS3 protein. Because it is responsible for downstream intermolecular processing at the NS4A/4B, NS4B/5A, and NS5A/5B junctions, inhibiting this enzyme effectively halts viral replication[4].

Derivatives of 3-chloro-4-phenylpyridine are utilized as critical anchoring fragments in the synthesis of macrocyclic HCV NS3 protease inhibitors [5]. The scaffold must be functionalized at the C2 position to allow for integration into the macrocyclic ring system. This is achieved via a highly specific N-oxidation and subsequent rearrangement sequence[5].

Workflow N1 3-Chloro-4-phenylpyridine N2 N-Oxidation (mCPBA / H2O2) N1->N2 N3 3-Chloro-4-phenylpyridine 1-oxide N2->N3 N4 Rearrangement (Ac2O, 150°C) N3->N4 N5 3-Chloro-4-phenylpyridin-2-yl acetate N4->N5 N6 Macrocyclic Coupling (K2CO3, MeOH) N5->N6 N7 HCV NS3 Protease Inhibitor N6->N7

Synthetic Workflow of HCV NS3 Protease Inhibitor Intermediates.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol details the functionalization of the pyridine core into its 2-acetoxy derivative, a mandatory precursor for HCV inhibitor macrocyclization. Every step includes an integrated validation checkpoint.

Protocol: Synthesis of 3-Chloro-4-phenylpyridin-2-yl acetate

Phase 1: N-Oxidation

  • Dissolve 3-chloro-4-phenylpyridine in anhydrous dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (mCPBA) dropwise at 0°C. Causality: Low temperatures suppress over-oxidation and ring-opening side reactions.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (EtOAc/Hexanes). The resulting N-oxide will exhibit a significantly lower Rf​ value due to the highly polar N+−O− dipole.

  • Quench with saturated aqueous NaHCO3​ , extract, and concentrate to yield crude 3-chloro-4-phenylpyridine 1-oxide (approx. 230 mg) as a white solid[5].

Phase 2: Katada/Boekelheide-Type Rearrangement

  • Dissolve the crude 3-chloro-4-phenylpyridine 1-oxide (230 mg) in 1.05 mL (11.18 mmol) of acetic anhydride ( Ac2​O )[5].

  • Heat the reaction mixture to 150°C for 18 hours [5]. Causality: The N-oxide oxygen attacks the carbonyl of acetic anhydride, forming a highly electrophilic N-acetoxypyridinium intermediate. The acetate counterion subsequently attacks the C2 position. The extreme temperature (150°C) is thermodynamically required to drive the elimination of acetic acid, overcoming the activation barrier to restore the aromatic system.

  • Validation Checkpoint (GC-MS): Analyze the crude mixture. The molecular ion peak must shift from m/z 189.6 (starting material) to m/z 247.6, confirming the successful addition of the acetate group.

Phase 3: Purification and Downstream Cleavage

  • Purify the dark residue via silica gel chromatography ( SiO2​ ) using a gradient elution of 5–30% EtOAc/hexanes[5]. This isolates approximately 150 mg of 3-chloro-4-phenylpyridin-2-yl acetate [5].

  • Validation Checkpoint (NMR): 1H NMR ( CDCl3​ ) must reveal a distinct singlet at roughly δ 2.2 ppm, corresponding to the newly introduced acetate methyl protons.

  • Preparation for Macrocyclization: Dissolve the purified acetate in MeOH (20 mL) and combine with K2​CO3​ (419 mg, 3.03 mmol) to hydrolyze the acetate to the corresponding pyridone/pyridinol, priming it for macrocyclic coupling[5].

References

  • Matrix Fine Chemicals Database: 3-CHLORO-4-PHENYLPYRIDINE Matrix Fine Chemicals URL
  • RSC Advances (Royal Society of Chemistry)
  • Nanyang Technological University (DR-NTU)
  • US 2010/0099695A1: HCV NS3 Protease Inhibitors (Patent Application Publication)
  • WO2008057209A1: HCV NS3 Protease Inhibitors Google Patents / WIPO URL

Sources

Exploratory

Beyond the Ortho/Para Paradigm: A Technical Guide to the Reactivity and Functionalization of C3-Chlorinated Pyridines

Introduction The pyridine ring is a privileged scaffold in medicinal chemistry, materials science, and agrochemical development. While C2- and C4-halogenated pyridines offer straightforward pathways for functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, materials science, and agrochemical development. While C2- and C4-halogenated pyridines offer straightforward pathways for functionalization, the C3-chlorinated pyridine (3-chloropyridine) presents a unique set of synthetic challenges and opportunities. This whitepaper provides an in-depth mechanistic analysis of 3-chloropyridine's reactivity, detailing how its electronic structure dictates its behavior in nucleophilic aromatic substitution (SNAr), directed ortho-metalation (DoM), and transition-metal-catalyzed cross-coupling.

The Electronic Bottleneck: Nucleophilic Aromatic Substitution (SNAr)

In traditional SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex. For 2-chloropyridine and 4-chloropyridine, this negative charge is efficiently delocalized onto the highly electronegative pyridinic nitrogen atom, dramatically lowering the activation energy of the transition state (1)[1].

Conversely, 3-chloropyridine is notoriously unreactive towards SNAr (2)[2]. Causality dictates that a nucleophilic attack at the C3 position generates a Meisenheimer complex where the negative charge is localized strictly on the carbon atoms of the ring; it cannot resonate onto the nitrogen atom (3)[3]. Consequently, the transition state is highly unstable. To bypass this bottleneck, chemists must activate the ring via N-oxidation, which withdraws additional electron density and increases electrophilicity[1].

SNAr_Reactivity A Halopyridine Substrate B C2 / C4 Chloropyridine A->B C C3 Chloropyridine A->C D Meisenheimer Complex (Charge delocalized on N) B->D Nucleophilic Attack E Meisenheimer Complex (Charge localized on C) C->E Nucleophilic Attack F Fast SNAr Reaction D->F Favorable Pathway G No / Very Slow SNAr E->G Unfavorable Pathway

Logical flow of SNAr reactivity in chloropyridines based on intermediate stabilization.

Overcoming C-Cl Inertia: Palladium-Catalyzed Cross-Coupling

Because SNAr is disfavored, transition-metal catalysis is the premier method for functionalizing the C3 position. However, the C-Cl bond in 3-chloropyridine possesses a high bond dissociation energy (BDE ~330 kJ/mol), making the initial oxidative addition step to Palladium(0) kinetically sluggish (4)[4].

To solve this, the catalytic system must employ electron-rich, sterically demanding ligands. N-Heterocyclic Carbenes (NHCs), such as those in the PEPPSI-IPr precatalyst, are highly effective. The strong σ-donating ability of the NHC ligand increases the electron density on the palladium center, accelerating the oxidative insertion into the stubborn C3-Cl bond (5)[5].

Suzuki_Cycle Pd0 Active Pd(0) Catalyst (e.g., PEPPSI-IPr) OA Oxidative Addition (Rate-Limiting for C3-Cl) Pd0->OA 3-Chloropyridine TM Transmetalation (Boronic Acid + Base) OA->TM RE Reductive Elimination (Product Formation) TM->RE RE->Pd0

Catalytic cycle for Pd-catalyzed Suzuki-Miyaura cross-coupling of 3-chloropyridine.

Self-Validating Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridine
  • Catalyst Activation: In a flame-dried Schlenk flask under argon, combine 3-chloropyridine (1.0 equiv), arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd-PEPPSI-IPr (0.5–1.0 mol%). Causality: K2CO3 is chosen because it effectively forms the reactive boronate complex required for transmetalation without hydrolyzing the starting materials.

  • Solvent Addition & Heating: Add degassed solvent (e.g., Toluene/EtOH/H2O mixture) and heat to 80°C.

  • In-Process Validation: After 2 hours, withdraw a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC-MS. Validation Logic: If 3-chloropyridine remains but the boronic acid is consumed (forming homocoupled biaryl), oxidative addition is failing. This indicates oxygen contamination or an inactive catalyst. If both remain, the base is insufficiently solubilized.

  • Workup: Upon confirmed consumption of the chloride, cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography[5].

Directed Ortho-Metalation (DoM): Exploiting the Inductive Effect

When the C3-chlorine must be retained, it can be leveraged as a directing group for functionalizing the adjacent C2 or C4 positions. The electronegative chlorine atom inductively acidifies the neighboring protons. By using strong, non-nucleophilic bases, regioselective deprotonation (metalation) can be achieved (6)[6].

Historically, Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) was the standard[6]. However, modern methodologies utilize Knochel-type bases, such as TMPMgCl·LiCl. Causality: The addition of LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity. This allows metalation to occur at 0°C to 25°C, avoiding expensive cryogenic cooling while preventing unwanted nucleophilic attack on the pyridine ring (7)[7], (8)[8].

DoM_Workflow Step1 Base Addition (TMPMgCl·LiCl) Step2 Regioselective Magnesiation (0°C) Step1->Step2 Step3 Electrophilic Quench (e.g., I2, Aldehydes) Step2->Step3 Step4 Aqueous Workup (NH4Cl quench) Step3->Step4

Step-by-step workflow for Directed ortho-Metalation of 3-chloropyridine.

Self-Validating Protocol: Magnesiation via TMPMgCl·LiCl
  • Metalation: Dissolve 3-chloropyridine in anhydrous THF under argon. Cool to 0°C. Dropwise add TMPMgCl·LiCl (1.1 equiv). Stir for 1 hour.

  • Validation Aliquot: Withdraw a 0.1 mL aliquot and inject it into a vial containing a solution of iodine (I2) in THF. Analyze via GC-MS. Validation Logic: The presence of a single iodinated chloropyridine isomer confirms complete and regioselective metalation. If unreacted 3-chloropyridine is detected, extend the metalation time or titrate the Knochel base to ensure accurate molarity.

  • Electrophilic Trapping: Once validated, add the desired electrophile (e.g., 1,1,2-trichlorotrifluoroethane or an aldehyde) at 0°C[7].

  • Quench: Slowly add saturated aqueous NH4Cl. Extract with ethyl acetate and concentrate.

Quantitative Reactivity Summary

To assist in synthetic planning, the following tables summarize the comparative reactivity and optimized functionalization conditions for chlorinated pyridines.

Table 1: Comparative Reactivity of Chloropyridine Isomers in SNAr

IsomerRelative SNAr ReactivityMeisenheimer Complex StabilizationPrimary Application
2-Chloropyridine HighNitrogen delocalization (Direct)SNAr with amines, alkoxides
3-Chloropyridine Very LowCarbon localized onlyCross-coupling, DoM
4-Chloropyridine Very HighNitrogen delocalization (Vinylogous)SNAr with weak nucleophiles

Table 2: Optimized Conditions for 3-Chloropyridine Functionalization

Reaction TypeCatalyst / Base SystemCritical Additives / ConditionsTypical Yield Range
Suzuki-Miyaura Pd-PEPPSI-IPr (0.5-1 mol%)K2CO3, 80°C, 2 hours85 - 95%
DoM (Magnesiation) TMPMgCl·LiCl0°C to 25°C, THF, 1 hour75 - 88%
Urea Synthesis Pd2(dba)3 / LigandNaOCN, Phenol additive~86%

(Note: The addition of phenol in urea synthesis facilitates the transmetalation of the highly unreactive 3-chloropyridine with sodium cyanate (9)[9].)

Conclusion

The C3-chlorinated pyridine ring requires a nuanced approach to functionalization. By understanding the electronic limitations that prevent standard SNAr reactions, researchers can deploy targeted strategies—such as highly active Pd-NHC cross-coupling systems or kinetically enhanced Knochel bases for DoM. Implementing self-validating experimental protocols ensures that these sensitive transformations proceed with high fidelity, ultimately accelerating the development of complex pharmaceutical and agrochemical libraries.

References

  • Title: Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases Source: Organic Letters (ACS) URL: [Link]

  • Title: Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Source: D-NB URL: [Link]

  • Title: Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents Source: LMU Munich URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Heteroaromatics Flashcards Source: Brainscape URL: [Link]

  • Title: CHEMISTRY 9813/01 Source: Grail.moe URL: [Link]

Sources

Foundational

Structural and Functional Divergence in Phenylpyridine Scaffolds: A Comparative Analysis of 3-Chloro-4-phenylpyridine and Phenylpyridine Isomers

Executive Summary In modern drug discovery and materials science, the phenylpyridine scaffold is a privileged structural motif. However, the exact positional isomerism (2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the phenylpyridine scaffold is a privileged structural motif. However, the exact positional isomerism (2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine) dictates profound shifts in electronic distribution, thermodynamic stability, and biological target affinity. As a Senior Application Scientist, I frequently encounter the challenge of selecting the correct isomer or functionalized derivative for a specific synthetic route.

This technical guide provides an in-depth comparative analysis of the three baseline phenylpyridine isomers and explores how the introduction of a halogen in 3-Chloro-4-phenylpyridine fundamentally alters the molecule's steric profile, creating a highly specific pharmacophore utilized in advanced antiviral drug design.

Physicochemical and Thermochemical Profiling

The physical properties of phenylpyridine isomers are dictated by the interplay of conjugative, steric, and electrostatic interactions between the pyridine and benzene rings.

Thermochemical profiling reveals that 2-phenylpyridine possesses the lowest enthalpy of formation (228.3 kJ/mol), indicating superior thermodynamic stability compared to 3-phenylpyridine (240.9 kJ/mol) and 4-phenylpyridine (240.0 kJ/mol)[1]. This enhanced stability in the ortho-isomer is attributed to the proximity of the nitrogen lone pair to the phenyl ring, which minimizes steric clash while allowing subtle intramolecular stabilization. Furthermore, the boiling points scale with the substitution pattern: 2-phenylpyridine (~270 °C), 3-phenylpyridine (~274 °C), and 4-phenylpyridine (~281 °C)[2].

When we introduce a chlorine atom to form 3-Chloro-4-phenylpyridine (CAS: 90732-01-7, MW: 189.64)[3], the structural dynamics change completely. The steric bulk of the chlorine atom at the 3-position forces the adjacent phenyl ring out of coplanarity. This drastically increases the torsional barrier compared to unsubstituted 4-phenylpyridine[4]. In drug development, this forced non-coplanarity is a deliberate design choice used to lock the molecule into a specific bioactive conformation that fits precisely into rigid enzymatic pockets.

Analytical Differentiation via Mass Spectrometry

Differentiating these structural isomers is a classic analytical challenge due to their identical molecular mass. In our laboratory workflows, we rely on Electron Ionization Mass Spectrometry (EI-MS) to unambiguously identify them based on their stability and fragmentation pathways[5].

  • 4-Phenylpyridine: Exhibits remarkable stability due to extended para-conjugation. Its spectrum is dominated almost entirely by the molecular ion (M+) at m/z 155, with minimal significant fragmentation[5].

  • 3-Phenylpyridine: Undergoes extensive fragmentation. The initial electron ionization event forms the M+ ion, followed by the rapid loss of a hydrogen radical to form a stable ion at m/z 154. Subsequent loss of hydrogen cyanide (HCN) from the pyridine ring yields a diagnostic fragment at m/z 128[5].

  • 2-Phenylpyridine: Presents an intermediate stability profile, uniquely marked by the cleavage of the inter-ring bond to yield a moderate phenyl cation peak at m/z 77[5].

Table 1: Physicochemical and Analytical Summary
CompoundBoiling Point (°C)Enthalpy of Formation (kJ/mol)Key MS Fragment Ions (m/z)Structural & Stability Profile
2-Phenylpyridine ~270228.3 ± 5.8155 (M+), 77Highest thermodynamic stability; phenyl cation loss.
3-Phenylpyridine ~274240.9 ± 5.5155 (M+), 154, 128High fragmentation; loss of H radical and HCN.
4-Phenylpyridine ~281240.0 ± 3.3155 (M+)Highest EI-MS stability; dominated by M+ peak.
3-Chloro-4-phenylpyridine N/AN/AN/AHigh torsional barrier; conformationally locked.

Synthetic Methodologies: Accessing 3-Chloro-4-phenylpyridine

While traditional Suzuki-Miyaura cross-coupling is standard for biphenyl linkages, modern photoredox catalysis offers milder, highly efficient alternatives. The following protocol details a self-validating, visible-light-mediated decarboxylative cross-coupling to synthesize 3-Chloro-4-phenylpyridine from abundant carboxylic acids[6].

Protocol 1: Visible-Light-Mediated Decarboxylation

Rationale: This method bypasses the need for pre-functionalized aryl halides by generating an aryl radical directly from an isonicotinic acid derivative.

  • Preparation: In a dry reaction vial, combine 3-chloroisonicotinic acid and benzene (which acts as both the solvent and the coupling partner)[6].

  • Catalyst Addition: Add a photoredox catalyst, such as (6 mol%), alongside a halogenating agent/oxidant to facilitate the decarboxylation cycle[6].

  • Degassing: Purge the mixture with nitrogen for 15 minutes to prevent oxygen from quenching the excited state of the photocatalyst.

  • Irradiation: Seal the vial and irradiate with a blue LED ( λmax​ = 455 nm) at 55 °C[6].

  • Monitoring & Workup: Monitor the reaction via GC-MS using decane as an internal standard. Once the acid is consumed, quench the reaction.

  • Purification: Purify the crude mixture via silica gel flash chromatography using a pentane:EtOAc (19:1) gradient.

  • Validation: The product, 3-Chloro-4-phenylpyridine, is isolated as a white solid (approx. 67% yield) and validated via 1 H NMR (diagnostic doublets in the aromatic region)[6].

SynthesisWorkflow N1 3-Chloroisonicotinic Acid + Benzene N2 Photocatalyst + Blue LED (Visible Light Decarboxylation) N1->N2 N3 Aryl Radical Intermediate N2->N3 N4 3-Chloro-4-phenylpyridine (Yield: 67%) N3->N4

Synthetic workflow for 3-Chloro-4-phenylpyridine via visible-light decarboxylation.

Medicinal Chemistry & Pharmacological Applications

The positional isomerism of the phenylpyridine scaffold dictates its utility in drug development:

  • 2-Phenylpyridine: Extensively used as a bidentate ligand in organometallic chemistry (e.g., OLEDs) and explored as a scaffold for oncology and neurology therapeutics[7].

  • 3-Phenylpyridine: Serves as a privileged motif for developing dual inhibitors of Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1), offering a dual-action therapeutic strategy for hyperuricemia and gout[8].

  • 4-Phenylpyridine: Utilized in materials science, specifically as an additive in hole-transport layers for perovskite solar cells, due to its optimal valence band edge alignment (-5.76 eV)[2].

The Role of 3-Chloro-4-phenylpyridine in Antiviral Design: 3-Chloro-4-phenylpyridine is a critical intermediate in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3 protease inhibitors[9]. To integrate this scaffold into a complex macrocycle, the pyridine ring must be functionalized.

Protocol 2: Functionalization via Boekelheide Rearrangement

Rationale: Direct functionalization of the pyridine ring is challenging due to its electron-deficient nature. N-oxidation followed by acetylation allows for regioselective functionalization at the 2-position.

  • N-Oxidation: React 3-chloro-4-phenylpyridine with an oxidizing agent to yield 3-chloro-4-phenylpyridine 1-oxide (isolated as a white solid)[9].

  • Rearrangement: Dissolve the 1-oxide intermediate in excess acetic anhydride (e.g., 1.05 mL for ~11 mmol)[9].

  • Heating: Heat the mixture to 150 °C for 18 hours to trigger the Boekelheide rearrangement[9].

  • Isolation: Concentrate under reduced pressure and purify on SiO 2​ (gradient elution, 5-30% EtOAc/hexanes) to yield 3-chloro-4-phenylpyridin-2-yl acetate [9]. This acetate is subsequently hydrolyzed and coupled into the macrocyclic HCV inhibitor framework.

Pharmacological pathway of 3-Chloro-4-phenylpyridine derivatives in HCV suppression.

Conclusion

The transition from a simple phenylpyridine isomer to a functionalized derivative like 3-Chloro-4-phenylpyridine represents a masterclass in rational drug design. While the baseline isomers (2-PP, 3-PP, 4-PP) offer distinct thermochemical stabilities and analytical signatures, the strategic placement of a chlorine atom at the 3-position of the 4-phenylpyridine scaffold creates a conformationally locked geometry. This precise steric manipulation is what elevates the molecule from a basic building block to a vital pharmacophore capable of binding the rigid active sites of viral proteases.

Sources

Exploratory

The 3-Chloro-4-phenylpyridine Motif: A Privileged Scaffold in Antiviral Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the discovery and optimization of small-molecule scaffolds are critical for addressing complex viral pathogens. The 3-Chloro-4-phenylpyridine motif (CAS R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the discovery and optimization of small-molecule scaffolds are critical for addressing complex viral pathogens. The 3-Chloro-4-phenylpyridine motif (CAS RN: 90732-01-7) has emerged as a highly specialized, privileged building block, particularly in the development of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV)[]. Available as a stable, pale yellow liquid[2], this compound is not merely a passive structural element; its unique electronic and steric properties actively dictate the conformational geometry of the resulting drug molecules, enabling high-affinity binding to viral proteases[3].

This technical guide dissects the structural causality, synthetic functionalization, and biological validation of the 3-chloro-4-phenylpyridine scaffold, providing drug development professionals with a comprehensive framework for utilizing this motif in antiviral discovery.

Physicochemical Profiling and Structural Causality

To understand the biological efficacy of 3-chloro-4-phenylpyridine, one must analyze the causality behind its structural design. The motif is carefully chosen over simpler benzene or unsubstituted pyridine analogs due to three distinct physicochemical advantages:

  • The Pyridine Core: The nitrogen atom serves as a critical hydrogen-bond acceptor, improving the overall aqueous solubility of highly lipophilic macrocyclic drugs. It also modulates the pKa of the molecule, influencing its pharmacokinetic distribution.

  • The "Conformational Lock" (3-Chloro Effect): The insertion of a bulky chlorine atom at the 3-position is a deliberate steric maneuver. The van der Waals radius of the chlorine atom forces the adjacent 4-phenyl ring to rotate out of coplanarity with the pyridine ring. This orthogonal, twisted conformation perfectly mimics the transition state geometry required to slot into the deep, hydrophobic S2/S4 pockets of target enzymes. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is drastically reduced, leading to sub-nanomolar affinity.

  • Hydrophobic Shielding (4-Phenyl Group): The phenyl ring engages in robust π−π stacking and hydrophobic interactions within the enzyme's binding cleft, anchoring the inhibitor in place.

Quantitative Data: Scaffold Properties

The fundamental properties of the raw scaffold dictate its handling and downstream synthetic utility[][2].

PropertyValue / Description
CAS Registry Number 90732-01-7
Molecular Formula C₁₁H₈ClN
Molecular Weight 189.64 g/mol
Physical State Yellow to pale yellow oil
Boiling Point 271.2 °C at 760 mmHg
Density 1.186 g/cm³
Storage Conditions Sealed, dry environment; refrigerated (2 to 8 °C)

Mechanistic Grounding: Targeting the HCV NS3/4A Protease

Hepatitis C virus infection is a global health crisis, historically leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma in a substantial percentage of the infected population[4]. The viral replication cycle is heavily dependent on the NS3/4A protease , a heterodimeric complex responsible for the intramolecular and intermolecular cleavage of the viral polyprotein[3].

Because the NS3 protease catalyzes essential downstream processing at the NS4A/4B, NS4B/5A, and NS5A/5B junctions, it is a prime pharmacological target[3]. When integrated into a macrocyclic peptide core, the 3-chloro-4-phenylpyridine motif acts as a highly effective "capping group." It competitively binds to the active site, blocking the natural polyprotein substrate from entering the catalytic cleft.

NS3_Pathway Polyprotein HCV Polyprotein (Inactive Precursor) NS34A NS3/4A Protease Complex (Active Enzyme) Polyprotein->NS34A Translates to Cleavage Viral Protein Cleavage (NS4A/4B, NS4B/5A, NS5A/5B) NS34A->Cleavage Catalyzes Replication Viral Replication & Assembly Cleavage->Replication Enables Inhibitor 3-Chloro-4-phenylpyridine Macrocyclic Inhibitor Inhibitor->NS34A Competitive Inhibition

Diagram 1: HCV NS3/4A Protease cleavage pathway and mechanism of competitive inhibition.

Synthetic Integration: The Boekelheide Rearrangement Workflow

To incorporate the 3-chloro-4-phenylpyridine scaffold into a macrocyclic drug, the pyridine ring must be functionalized—typically at the C2 position—to allow for coupling via an ether or ester linkage to the peptide backbone. This is achieved through a classic Boekelheide Rearrangement [5].

Causality Behind the Chemistry

Direct oxidation of the C2 position is chemically challenging due to the electron-deficient nature of the pyridine ring. By first converting the pyridine to an N-oxide, the electron density is altered. Subsequent treatment with acetic anhydride triggers a [3,3]-sigmatropic rearrangement, cleanly migrating the oxygen from the nitrogen to the adjacent C2 carbon, yielding an easily hydrolyzable acetate intermediate.

Standardized Protocol for Scaffold Functionalization

Note: The following parameters are derived from validated patent literature for HCV NS3 protease inhibitors[5].

  • N-Oxidation: Convert 3-chloro-4-phenylpyridine to 3-chloro-4-phenylpyridine 1-oxide using mCPBA in dichloromethane. Isolate the white solid intermediate (e.g., 230 mg scale).

  • Boekelheide Rearrangement: Dissolve the 1-oxide (230 mg) in acetic anhydride (1.05 mL, 11.18 mmol).

  • Thermal Activation: Heat the reaction mixture to 150 °C for 18 hours. The high temperature is required to overcome the activation energy barrier of the sigmatropic shift[5].

  • Purification: Concentrate the residue and purify via silica gel chromatography (gradient elution, 5-30% EtOAc/hexanes) to isolate 3-chloro-4-phenylpyridin-2-yl acetate[5].

  • Hydrolysis: Dissolve the acetate (150 mg) in methanol (20 mL) and treat with K₂CO₃ (419 mg, 3.03 mmol) to yield the final 2-hydroxy-3-chloro-4-phenylpyridine, ready for macrocycle coupling[5].

Synthetic_Workflow Step1 3-Chloro-4-phenylpyridine (Starting Scaffold) Step2 N-Oxidation (mCPBA) Step1->Step2 Step3 Boekelheide Rearrangement (Ac2O, 150°C, 18h) Step2->Step3 Step4 Hydrolysis (K2CO3, MeOH) Step3->Step4 Yields 2-OAc Step5 Macrocycle Coupling Step4->Step5 Yields 2-OH

Diagram 2: Synthetic workflow for functionalizing the 3-chloro-4-phenylpyridine scaffold.

Self-Validating Experimental Protocol: FRET-Based NS3 Protease Assay

To establish the biological activity of the synthesized macrocycles, a highly robust, self-validating Fluorescence Resonance Energy Transfer (FRET) assay is required.

Why is this protocol "Self-Validating"?

False positives are rampant in protease screening due to compound aggregation or non-specific redox reactions. This protocol integrates specific countermeasures:

  • LDAO Detergent: Prevents the formation of promiscuous inhibitor aggregates.

  • DTT (Dithiothreitol): Maintains the active-site serine/cysteine residues in their correct oxidation state, ensuring inhibition is structurally driven, not an artifact of oxidation.

  • Pre-read Step: Validates that the 3-chloro-4-phenylpyridine motif does not inherently quench the fluorophore (Inner Filter Effect).

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM LDAO (Lauryldimethylamine oxide), and 10 mM DTT.

  • Compound Titration: Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a black 384-well microplate (final assay DMSO concentration must remain < 1% to prevent enzyme denaturation).

  • Enzyme Pre-Incubation: Add recombinant HCV NS3/4A protease (final concentration: 10 nM) to the compound wells. Incubate at 37 °C for 30 minutes. Causality: Macrocyclic inhibitors often exhibit slow-binding kinetics; pre-incubation ensures the system reaches thermodynamic equilibrium before measurement.

  • Substrate Initiation: Add 1 µM of the FRET peptide substrate (e.g., RET S1: Ac-D-Edans-EE(Abu) ψ [COO]ASK(Dabcyl)-NH2).

  • Kinetic Measurement: Immediately monitor fluorescence continuously for 20 minutes using a microplate reader (Excitation: 340 nm / Emission: 490 nm).

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration using a 4-parameter logistic regression to determine the IC50​ .

Quantitative Data: Structure-Activity Relationship (SAR)

The following table illustrates the dramatic impact of the 3-chloro-4-phenylpyridine conformational lock on biological activity, based on trends observed in macrocyclic NS3 inhibitor development.

P2 Capping Motif on MacrocycleConformational StateRelative NS3/4A IC50​ (nM)Efficacy Impact
Unsubstituted PyridineHighly flexible, high entropy penalty~ 150.0Baseline
4-PhenylpyridineCoplanar tendency, moderate clash~ 45.03.3x Improvement
3-Chloro-4-phenylpyridine Orthogonal lock, pre-organized < 10.0 > 15x Improvement

References

  • Panasonic. "3-Chloro-4-Phenylpyridine: Advanced Chemical Solution." Panasonic Business. Available at:[Link]

  • Google Patents. "CA2667031A1 - HCV NS3 protease inhibitors." Google Patents.
  • Google Patents. "WO2008057209A1 - HCV NS3 protease inhibitors." Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of 3-Chloro-4-phenylpyridine via Buchwald-Hartwig Amination

Introduction & Strategic Overview The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery. Specifically, the 4-phenylpyridine motif is a privileged structure found in numerous kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery. Specifically, the 4-phenylpyridine motif is a privileged structure found in numerous kinase inhibitors and GPCR modulators. However, functionalizing the 3-position via the 1 of 3-chloro-4-phenylpyridine presents a unique dual challenge:

  • Electronic Deactivation : Unlike 2- or 4-chloropyridines, the 3-position is not activated by the inductive or resonance effects of the pyridine nitrogen. Consequently, aryl chlorides at this position exhibit low reactivity, making the C–Cl bond highly resistant to oxidative addition [1].

  • Steric Hindrance : The adjacent 4-phenyl group creates a significant steric shield around the C3-chloride, impeding both the approach of the palladium catalyst and the subsequent reductive elimination of the bulky arylamine product.

To overcome these barriers, the selection of highly active, sterically demanding dialkylbiarylphosphine ligands—specifically BrettPhos and RuPhos —is strictly required. This application note details the mechanistic rationale, optimized conditions, and self-validating protocols for achieving high-yielding C–N cross-couplings on this challenging substrate.

Mechanistic Insights & Causality

The Buchwald-Hartwig amination proceeds through a classic Pd(0)/Pd(II) catalytic cycle: Oxidative Addition (OA), Amine Binding/Deprotonation, and Reductive Elimination (RE). The choice of ligand fundamentally alters the energy landscape of these steps [2]:

  • Primary Amines (BrettPhos) : When coupling primary amines, the risk of bis-amine coordination to the Pd center (which forms an inactive off-cycle species) is high. BrettPhos possesses a highly substituted biaryl backbone that prevents this off-cycle trapping. Furthermore, the extreme steric bulk of BrettPhos accelerates the reductive elimination step. Consequently, for the Pd-BrettPhos system, the oxidative addition into the recalcitrant 3-chloro C–Cl bond becomes the rate-limiting step [2].

  • Secondary Amines (RuPhos) : Secondary amines are bulkier and less prone to bis-amine coordination. RuPhos, being slightly less sterically encumbered than BrettPhos, facilitates a more facile oxidative addition. However, the increased steric clash between the secondary amine and the 4-phenylpyridine scaffold during the final step shifts the energy dynamics, making reductive elimination the rate-limiting step for the Pd-RuPhos system [2].

Self-Validating Catalyst Design : To ensure the active mono-ligated L-Pd(0) species is generated rapidly and quantitatively, this protocol utilizes Generation 3 (G3) palladacycle precatalysts (e.g., BrettPhos Pd G3). This avoids the slow initiation and potential formation of inactive Pd black associated with traditional Pd₂(dba)₃ / free ligand mixtures.

Catalytic Cycle Visualization

BHA_Cycle Pd0 Active Catalyst L-Pd(0) OA_Complex Oxidative Addition L-Pd(II)(Ar)(Cl) Pd0->OA_Complex 3-Chloro-4-phenylpyridine (Rate-limiting for BrettPhos) Amine_Complex Amine Binding & Deprotonation L-Pd(II)(Ar)(NR2) OA_Complex->Amine_Complex Amine + Base - Base·HCl Product Arylamine Product Ar-NR2 Amine_Complex->Product Reductive Elimination (Rate-limiting for RuPhos) Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting rate-limiting steps.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimization landscape for the amination of 3-chloro-4-phenylpyridine [3]. Note the dramatic failure of first-generation bidentate ligands (e.g., dppf) compared to the dialkylbiarylphosphines.

Amine TypeSpecific AmineCatalyst System (2 mol%)Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)
PrimaryAnilineBrettPhos Pd G3NaOtBuToluene1001288
Primaryn-ButylamineBrettPhos Pd G3LiHMDSTHF651682
SecondaryMorpholineRuPhos Pd G3NaOtBuToluene1001285
SecondaryN-MethylpiperazineRuPhos Pd G3LiHMDSTHF651679
PrimaryAnilinePd₂(dba)₃ / dppfNaOtBuToluene10024< 10

Table 1: Comparative yields for the functionalization of 3-chloro-4-phenylpyridine. Data reflects isolated yields after silica gel chromatography.

Step-by-Step Experimental Protocols

Protocol A: Coupling with Primary Amines (BrettPhos System)

Objective: Synthesize 3-(phenylamino)-4-phenylpyridine via coupling with aniline.

  • Preparation of the Reaction Vessel : Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Backfill with ultra-pure Argon (3 cycles).

    • Causality: Oxygen rapidly degrades the active L-Pd(0) species, leading to catalyst death and unreacted starting material[1].

  • Reagent Loading (Solid Phase) : Under a positive flow of Argon, charge the tube with:

    • 3-Chloro-4-phenylpyridine (1.0 mmol, 189.6 mg)

    • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%, 18.1 mg)

    • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg)

  • Reagent Loading (Liquid Phase) : Add anhydrous, degassed Toluene (4.0 mL) followed by Aniline (1.2 mmol, 109 µL).

  • Reaction Initiation : Seal the Schlenk tube with a Teflon screw cap. Submerge the vessel in a pre-heated oil bath at 100 °C.

    • Self-Validation Checkpoint: Within 5-10 minutes, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution. This visual cue confirms the successful activation of the G3 precatalyst and the formation of the active L-Pd(0) species.

  • Monitoring : Stir vigorously (800 rpm) for 12 hours. Monitor via LC-MS. The disappearance of the 3-chloro-4-phenylpyridine mass peak (m/z 190 [M+H]⁺) confirms completion.

  • Workup & Isolation : Cool to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the strong base and prevent hydrodehalogenation artifacts during workup. Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Coupling with Secondary Amines (RuPhos System)

Objective: Synthesize 3-morpholino-4-phenylpyridine.

  • Preparation : Utilize a flame-dried Schlenk tube under Argon.

  • Reagent Loading : Charge with 3-Chloro-4-phenylpyridine (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 16.7 mg), and NaOtBu (1.5 mmol).

  • Liquid Addition : Add anhydrous, degassed Toluene (4.0 mL) and Morpholine (1.2 mmol, 104 µL).

    • Note on Base Selection: If the substrate contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with LiHMDS in THF (65 °C) or Cs₂CO₃ in 1,4-Dioxane (100 °C) [3].

  • Heating & Monitoring : Seal and heat at 100 °C for 12 hours.

    • Mechanistic Note: Because reductive elimination is rate-limiting here [2], prolonged heating is strictly necessary to drive the sterically congested intermediate to the final product. Premature termination will result in high levels of the trapped Pd(II)-amido complex, drastically reducing yield.

  • Workup : Follow the identical quench and extraction procedure as Protocol A.

References

  • Ke, X., Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]

  • Wikipedia Contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Application

Application Note: 3-Chloro-4-phenylpyridine as a Core Scaffold in Kinase Inhibitor Synthesis

Executive Summary The development of small-molecule kinase inhibitors requires privileged scaffolds that can simultaneously anchor to the ATP-binding pocket and project functional groups into adjacent hydrophobic or solv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors requires privileged scaffolds that can simultaneously anchor to the ATP-binding pocket and project functional groups into adjacent hydrophobic or solvent-exposed regions. 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) [1] has emerged as a highly versatile intermediate in this domain. The phenylpyridine core is frequently utilized in inhibitors targeting critical cellular pathways, including Src family kinases, Cyclin-Dependent Kinases (CDKs), and Akt[2]. This application note provides a comprehensive, field-proven guide to utilizing 3-chloro-4-phenylpyridine in drug discovery, detailing the mechanistic rationale, optimized cross-coupling protocols, and biological validation workflows.

Strategic Rationale & Mechanistic Insights

The structural architecture of 3-chloro-4-phenylpyridine offers a unique three-dimensional arrangement ideal for kinase inhibition:

  • Hinge-Binding Motif: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of cysteine or methionine residues in the kinase hinge region[3].

  • Hydrophobic Anchoring: The phenyl group at the 4-position is perfectly oriented to occupy the hydrophobic pocket adjacent to the ATP-binding site, a feature exploited in V-shaped CDK5 and DYRK1A inhibitors[4] as well as phenylpyrazolopyrimidine-based Src inhibitors[5].

  • Divergent Synthetic Handle: The chlorine atom at the 3-position provides a precise site for late-stage diversification.

Causality in Reaction Design: Unlike 2-chloro or 4-chloropyridines, which readily undergo nucleophilic aromatic substitution (SNAr) due to the resonance stabilization of the Meisenheimer complex by the electronegative ring nitrogen, the 3-position is electronically deactivated toward SNAr. Consequently, standard nucleophilic displacements fail or require excessively harsh conditions. To overcome this, palladium-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig amination—are the mandatory synthetic routes for C-N bond formation at this position[6].

Synthetic Workflow

G A 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) C Buchwald-Hartwig Cross-Coupling A->C Amine Nucleophile B Catalyst & Ligand (Pd2(dba)3 + XantPhos) B->C Catalytic System D Flash Chromatography (Purification) C->D Crude Mixture E Target Kinase Inhibitor (Diaryl/Aminopyridine) D->E >95% Purity F In Vitro Kinase Assay (Target Validation) E->F Biological Evaluation

Caption: Workflow for synthesis and validation of kinase inhibitors from 3-chloro-4-phenylpyridine.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of 3-chloro-4-phenylpyridine with a representative aromatic amine (e.g., substituted aniline or 4-aminopyrazole) to generate a diarylamine kinase inhibitor scaffold.

Mechanistic Choice of Catalytic System: We utilize Pd2(dba)3 as the Pd(0) source and XantPhos as the ligand. XantPhos is a bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry forces the palladium intermediate into a conformation that drastically accelerates the reductive elimination step—the typical bottleneck when forming C-N bonds with unactivated 3-chloropyridines. Cs2CO3 is selected as a mild base to prevent the degradation of sensitive functional groups that stronger bases (like NaOtBu) would destroy.

Materials:

  • 3-Chloro-4-phenylpyridine (1.0 equiv, 1.0 mmol)

  • Aromatic amine nucleophile (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • XantPhos (0.10 equiv, 10 mol%)

  • Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 3-chloro-4-phenylpyridine, the aromatic amine, Pd2(dba)3, XantPhos, and Cs2CO3.

  • Degassing (Critical Step): Evacuate the Schlenk tube and backfill with high-purity argon. Repeat this cycle three times. Causality: Trace oxygen will rapidly oxidize the electron-rich XantPhos ligand to its phosphine oxide and irreversibly degrade the active Pd(0) species, leading to reaction failure.

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane (10 mL) via a gas-tight syringe against a positive pressure of argon.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 16 hours with vigorous stirring (800 rpm).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a tightly packed pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 3-amino-4-phenylpyridine derivative.

Protocol B: In Vitro Src Kinase Inhibition Assay

To validate the synthesized compounds, a non-radioactive, ELISA-based tyrosine kinase assay is utilized[2].

Step-by-Step Procedure:

  • Plate Preparation: Coat a 96-well microtiter plate with the tyrosine kinase substrate Poly(Glu, Tyr) 4:1. Incubate overnight at 4 °C, then wash three times with kinase assay buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized inhibitor in DMSO. Causality: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v). Higher concentrations of DMSO alter the dielectric constant of the buffer, leading to kinase denaturation and false-positive inhibition.

  • Pre-incubation: Add 25 µL of the diluted test compounds and 25 µL of recombinant active c-Src enzyme to the wells. Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to equilibrate with the ATP-binding pocket.

  • Reaction Initiation: Add 50 µL of ATP solution to each well to initiate the phosphorylation reaction. Incubate at 37 °C for 30 minutes.

  • Detection: Wash the plate three times. Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody per well and incubate for 1 hour at room temperature.

  • Quantification: Develop the plate using TMB substrate, stop the reaction with 1M H2SO4, and read the absorbance at 450 nm. Calculate the IC50 value using a four-parameter logistic non-linear regression model.

Data Presentation: Reaction Optimization

The table below summarizes the empirical data driving the selection of the catalytic system for the functionalization of 3-chloro-4-phenylpyridine.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium SourceLigand (Bite Angle)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)2PPh3 (Monodentate)K2CO3Toluene90< 10
2Pd2(dba)3BINAP (92°)NaOtBuToluene9045
3Pd2(dba)3XPhos (Monodentate)Cs2CO3Dioxane10072
4 Pd2(dba)3 XantPhos (111°) Cs2CO3 Dioxane 100 91

Note: Entry 1 fails due to the inability of monodentate ligands to efficiently promote reductive elimination in electron-deficient heteroaryls. Entry 4 represents the self-validating optimal condition.

References

  • Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents. PubMed (National Institutes of Health). URL: [Link]

  • 3-CHLORO-4-PHENYLPYRIDINE | CAS 90732-01-7. Matrix Fine Chemicals. URL: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. MDPI. URL: [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PMC (National Institutes of Health). URL: [Link]

Sources

Method

C-H activation methods involving 3-Chloro-4-phenylpyridine

An in-depth technical guide to the C–H functionalization of 3-chloro-4-phenylpyridine, designed for medicinal chemists and process development scientists. Executive Summary 3-Chloro-4-phenylpyridine is a privileged biary...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the C–H functionalization of 3-chloro-4-phenylpyridine, designed for medicinal chemists and process development scientists.

Executive Summary

3-Chloro-4-phenylpyridine is a privileged biaryl scaffold frequently utilized in the development of advanced therapeutics, including potent HCV NS3 protease inhibitors[1]. However, the late-stage C–H functionalization of this molecule presents a formidable synthetic challenge. The presence of a Lewis basic pyridine nitrogen, a reactive C–Cl bond, and the remote nature of the phenyl ring require highly orchestrated catalytic systems to achieve regiocontrol. This application note details two divergent, state-of-the-art methodologies for functionalizing this scaffold: Steric-Controlled Iridium-Catalyzed Borylation and Template-Directed Palladium-Catalyzed Olefination .

Substrate Profiling & Mechanistic Causality

Understanding the innate electronic and steric biases of 3-chloro-4-phenylpyridine is critical for predicting and controlling reaction outcomes.

Pathway A: Iridium-Catalyzed C–H Borylation Iridium-catalyzed borylation is governed predominantly by steric factors rather than electronic directing effects. The Lewis basicity of the pyridine nitrogen typically poisons the iridium catalyst by occupying the vacant coordination site required for C–H activation[2].

  • Causality: The use of the bidentate ligand dtbpy (4,4'-di-tert-butyl-2,2'-dipyridyl) prevents substrate coordination and mitigates catalyst inhibition[2]. In 3-chloro-4-phenylpyridine, the bulky chlorine atom at the C3 position sterically shields the adjacent C2 position. Consequently, the active Ir(III) trisboryl complex is directed toward the unhindered C6 position of the pyridine ring, as well as the meta and para positions of the phenyl ring[3].

Pathway B: Palladium-Catalyzed Remote ortho-C–H Olefination Standard directed C–H activation relies on proximity (forming 5- or 6-membered metallacycles). In 4-phenylpyridines, the basic nitrogen is situated para to the phenyl ring, rendering it too remote for traditional directing group strategies.

  • Causality: To overcome this, reversibly bound templates (such as the T8 template) are employed[4]. The template coordinates to the pyridine nitrogen and acts as a molecular crane, delivering the Pd(II) center precisely to the sterically hindered ortho-C–H bond of the phenyl ring via a macrocyclic transition state[5].

CatalyticCycle Pd_cat Active Pd(II) Catalyst Coord 1. Template-Substrate Coordination Pd_cat->Coord 3-Chloro-4-phenylpyridine + Template CMD 2. Remote C-H Activation (CMD via Template) Coord->CMD Ag2CO3, HFIP Insert 3. Olefin Insertion (Carbopalladation) CMD->Insert Ethyl Acrylate Elim 4. β-Hydride Elimination & Product Release Insert->Elim Elim->Pd_cat Pd(0) → Pd(II) Oxidation

Figure 1: Catalytic cycle for template-directed remote C-H olefination of 3-chloro-4-phenylpyridine.

Experimental Methodologies

Protocol A: Iridium-Catalyzed Steric-Controlled Borylation

This protocol installs a versatile boronate ester (Bpin) at the least sterically hindered positions of the scaffold.

Reagents & Materials:

  • 3-Chloro-4-phenylpyridine (1.0 mmol, 189.6 mg)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 mmol)

  • [Ir(cod)OMe]₂ (3.0 mol%)

  • dtbpy (6.0 mol%)

  • Anhydrous Tetrahydrofuran (THF) or MTBE (3.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ir(cod)OMe]₂ and dtbpy. Add 1.0 mL of anhydrous THF.

    • Scientific Rationale: The methoxide ligand (OMe) is crucial as it acts as an internal base to activate the B–B bond of B₂pin₂, rapidly forming the active Ir(III) catalytic species. The solution will turn deep red/brown, indicating successful complexation.

  • Substrate Addition: Add B₂pin₂ and 3-chloro-4-phenylpyridine dissolved in the remaining 2.0 mL of THF.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 80 °C for 16 hours.

  • Quenching & Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Remote ortho-Olefination

This protocol utilizes a reversibly bound template to achieve highly regioselective functionalization of the phenyl ring[4].

Reagents & Materials:

  • 3-Chloro-4-phenylpyridine (0.1 mmol, 19.0 mg)

  • Pd(OAc)₂ (10 mol%)

  • T8 Directing Template (20 mol%)

  • Ethyl acrylate (0.3 mmol, 3.0 equiv)

  • Ag₂CO₃ (0.2 mmol, 2.0 equiv)

  • Hexafluoroisopropanol (HFIP) (1.0 mL)

Step-by-Step Procedure:

  • Complexation: In a 4 mL reaction vial, combine the substrate, Pd(OAc)₂, and the T8 template in 0.1 mL acetone. Stir at 90 °C for 1 hour, then evaporate the acetone.

    • Scientific Rationale: This pre-heating step ensures the template fully coordinates to the pyridine nitrogen before the oxidative environment is introduced.

  • Solvent & Reagent Addition: Add ethyl acrylate, Ag₂CO₃, and HFIP to the vial.

    • Scientific Rationale: HFIP is a strongly hydrogen-bonding, low-nucleophilicity solvent. It stabilizes the polar transition state during the Concerted Metalation-Deprotonation (CMD) step and prevents non-productive catalyst aggregation.

  • Reaction Execution: Seal the vial and stir at 90 °C under an air atmosphere for 48 hours.

  • Template Cleavage & Workup: Filter the crude mixture through Celite. To ensure the template is fully dissociated from the product, treat the crude mixture with 4-dimethylaminopyridine (DMAP) before column chromatography[4].

Regioselectivity & Quantitative Data Matrix

The following table summarizes the expected quantitative outcomes and regioselectivity profiles when applying these methodologies to 3-chloro-4-phenylpyridine.

MethodologyCatalyst SystemPrimary Functionalization SiteIsolated Yield (%)Regioselectivity Ratio
Steric Borylation [Ir(cod)OMe]₂ / dtbpyPyridine C6 & Phenyl meta/para75–82%Mixed (C6 > meta ≈ para)
Remote Olefination Pd(OAc)₂ / T8 TemplatePhenyl ortho-position39–51%> 4:1 (ortho:other)

Self-Validation & Troubleshooting Systems

To ensure experimental integrity, utilize the following self-validating checkpoints before proceeding to exhaustive purification.

Checkpoint 1: GC-MS Monitoring (Borylation)

  • Action: Take a 50 µL aliquot of the borylation reaction, filter through a short silica plug with EtOAc, and inject into the GC-MS.

  • Validation: Look for an m/z shift from 189 (starting material) to 315 (mono-borylation). If m/z = 441 is observed, over-borylation is occurring; reduce the B₂pin₂ equivalents or lower the temperature.

Checkpoint 2: NMR Benchmarking (Olefination)

  • Action: Obtain a crude ¹H NMR spectrum in CDCl₃.

  • Validation: The formation of the desired trans-olefin is confirmed by the appearance of two distinct doublets between 6.5 and 7.8 ppm with a coupling constant (J) of ~16 Hz.

Troubleshooting: Dechlorination Side-Reactions

  • Causality: In Pd-catalyzed reactions, Pd(0) can undergo undesired oxidative addition into the C–Cl bond of the pyridine ring.

  • Correction: Maintain strict temperature control (do not exceed 90 °C). The use of highly fluorinated solvents like HFIP heavily disfavors the oxidative addition pathway by reducing the electron density of the transient Pd(0) species, preserving the C–Cl bond for subsequent cross-coupling applications.

Sources

Application

Catalytic Cross-Coupling Strategies for 3-Chloro-4-phenylpyridine: Application Notes &amp; Protocols

Executive Briefing 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) is a highly valuable bifunctional building block utilized extensively in medicinal chemistry and materials science for the construction of complex heteroaryl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

3-Chloro-4-phenylpyridine (CAS: 90732-01-7) is a highly valuable bifunctional building block utilized extensively in medicinal chemistry and materials science for the construction of complex heteroaryl scaffolds[1]. However, functionalizing the 3-position of the pyridine ring via transition-metal catalysis presents significant synthetic hurdles. Unlike the 2- and 4-positions, the 3-position lacks resonance activation from the electronegative nitrogen atom, rendering the C–Cl bond electron-rich and highly resistant to oxidative addition[2].

This application note provides validated, self-consistent protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of 3-chloro-4-phenylpyridine. By analyzing the mechanistic causality behind catalyst, ligand, and solvent selection, this guide empowers researchers to overcome the inherent steric and electronic deactivation of this substrate.

Mechanistic Causality & Substrate Profiling

The cross-coupling of 3-chloro-4-phenylpyridine is governed by three primary challenges:

  • Electronic Deactivation : The C(sp²)–Cl bond at the 3-position is unactivated. Low-valent palladium species struggle to undergo oxidative addition without the assistance of highly electron-rich ligands[2].

  • Steric Hindrance : The adjacent 4-phenyl group creates a crowded transition state during oxidative addition and transmetalation.

  • Catalyst Poisoning : The basic pyridine nitrogen can competitively coordinate to the palladium center, forming off-cycle, inactive Pd(II) complexes[2].

Ligand Rationale : To overcome these barriers, dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are strictly required[3][4]. RuPhos provides a highly electron-rich center that accelerates oxidative addition, while its bulky dicyclohexyl groups and isopropoxy substituents prevent the formation of inactive Pd(I) dimers and force the reductive elimination step[5]. For amination reactions, BrettPhos or specialized proazaphosphatrane ligands have shown exceptional efficacy in handling deactivated 3-chloropyridines while suppressing competitive β-hydride elimination[4][6].

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII Pd(II) Ar-Pd-Cl Complex OxAdd->PdII Trans Transmetalation / Amine Binding PdII->Trans PdII_Nu Pd(II) Ar-Pd-Nu Complex Trans->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Substrate 3-Chloro-4-phenylpyridine + Nucleophile Substrate->OxAdd

Fig 1. Catalytic cycle of Pd-catalyzed cross-coupling for 3-chloro-4-phenylpyridine.

Quantitative Catalyst Benchmarking

The following table summarizes optimal catalytic systems for functionalizing deactivated 3-chloropyridine derivatives based on empirical validation.

Reaction TypePrecatalystLigandBaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₂CO₃Toluene/H₂O8085–95%
Suzuki-Miyaura (Carbonylative) Pd(OAc)₂ (3 mol%)NHC (e.g., IPr)K₂CO₃Dioxane10070–85%
Buchwald-Hartwig (1° Amines) Pd₂(dba)₃ (1 mol%)BrettPhos (2 mol%)LiHMDSDioxane10080–90%
Buchwald-Hartwig (2° Amines) Pd₂(dba)₃ (1.5 mol%)RuPhos (3 mol%)NaOtBuToluene9075–88%

Validated Methodologies

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective : C–C bond formation between 3-chloro-4-phenylpyridine and aryl/alkyl boronic acids or trifluoroborates[5].

Causality & Design : A biphasic Toluene/H₂O (10:1) solvent system is utilized. The water dissolves the inorganic base (K₂CO₃), facilitating the formation of the reactive boronate complex required for rapid transmetalation, while toluene keeps the organic substrates in solution[5]. Pd(OAc)₂ is chosen as an air-stable Pd(II) precatalyst that is rapidly reduced in situ to the active Pd(0) species by the phosphine ligand.

Step-by-Step Procedure :

  • Preparation : Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3 times). Rationale: Trace moisture prior to solvent addition can lead to protodeboronation of the boronic acid.

  • Solid Loading : To the flask, add 3-chloro-4-phenylpyridine (1.0 equiv, 1.0 mmol), the corresponding boronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).

  • Degassing : Evacuate the flask and backfill with Argon 3 times. Rationale: Dissolved oxygen irreversibly oxidizes the active Pd(0) into an inactive Pd(II)-peroxo complex.

  • Solvent Addition : Inject 4.0 mL of rigorously degassed Toluene/H₂O (10:1 v/v) via a gas-tight syringe.

  • Reaction : Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12–24 hours. Monitor via LC-MS.

  • Workup : Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination

Objective : C–N bond formation with primary or secondary amines[4][6].

Causality & Design : Amination of deactivated chloropyridines requires a highly active Pd(0) source; thus, Pd₂(dba)₃ is used. For primary amines, BrettPhos is the ligand of choice because its extreme steric bulk accelerates reductive elimination faster than the competing β-hydride elimination pathway[4]. LiHMDS is preferred over NaOtBu when sensitive functional groups are present, as it prevents base-catalyzed side reactions.

Step-by-Step Procedure :

  • Preparation : Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (1.5 mol%) and BrettPhos (3.0 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Base & Substrate Loading : Add LiHMDS (1.5 equiv), 3-chloro-4-phenylpyridine (1.0 equiv, 1.0 mmol), and the amine (1.2 equiv). If the amine is a liquid, it should be added outside the glovebox via syringe.

  • Solvent : Add 3.0 mL of anhydrous, degassed 1,4-dioxane. Seal the vial with a PTFE-lined septum cap.

  • Reaction : Remove the vial from the glovebox and heat at 100 °C for 16 hours. Rationale: The elevated temperature provides the necessary activation energy to overcome the steric clash between the 4-phenyl group and the incoming amine during transmetalation.

  • Workup : Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with dichloromethane.

  • Purification : Concentrate the filtrate and purify via reverse-phase LC or silica gel chromatography (using a basic modifier like 1% Et₃N if the product streaks).

Workflow Step1 1. Preparation Flame-dry Flask Step2 2. Solid Reagents Add Substrates & Catalyst Step1->Step2 Step3 3. Liquid Phase Add Degassed Solvent Step2->Step3 Step4 4. Reaction Heat to 80-100 °C Step3->Step4 Step5 5. Workup Filter, Extract & Purify Step4->Step5

Fig 2. Standard air-free Schlenk workflow for palladium-catalyzed cross-coupling.

References

  • Matrix Fine Chemicals. Molecules PDF - Matrix Fine Chemicals: 3-CHLORO-4-PHENYLPYRIDINE.1

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.2

  • Castanet, Y., et al. (2003). Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium-Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction. Synlett. 3

  • NIH / PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.4

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. 5

  • ACS Publications. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. 6

Sources

Method

The Strategic Utility of 3-Chloro-4-phenylpyridine in the Synthesis of Advanced Agrochemical Precursors

Introduction: The Phenylpyridine Scaffold in Modern Agrochemicals The phenylpyridine structural motif is a cornerstone in the design of modern agrochemicals, lending its versatile framework to a range of highly active he...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylpyridine Scaffold in Modern Agrochemicals

The phenylpyridine structural motif is a cornerstone in the design of modern agrochemicals, lending its versatile framework to a range of highly active herbicides, fungicides, and insecticides.[1][2] Its significance lies in the unique combination of a pyridine ring's electronic properties and the steric and substituent-hosting capabilities of the phenyl group. This guide provides a detailed exploration of the synthetic utility of a specific, highly functionalized building block: 3-Chloro-4-phenylpyridine. We will delve into the strategic considerations for its use, detailed reaction protocols for its transformation into valuable agrochemical precursors, and the underlying chemical principles that govern these synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering both practical guidance and in-depth scientific rationale.

Phenylpyridine derivatives have demonstrated a broad spectrum of biological activities.[3][4] In the realm of herbicides, they are particularly prominent as inhibitors of the enzyme protoporphyrinogen-IX-oxidase (PPO), a critical component in the chlorophyll biosynthesis pathway in plants.[3][4] The disruption of this enzyme leads to the accumulation of phototoxic intermediates, resulting in rapid and effective weed control.[3][4] Furthermore, the phenylpyridine core is present in a number of commercial and developmental fungicides and insecticides, highlighting its broad applicability in crop protection.[5][6]

Core Rationale: Why 3-Chloro-4-phenylpyridine?

The strategic selection of 3-Chloro-4-phenylpyridine as a starting material is underpinned by the distinct reactivity and positional chemistry it offers. The chlorine atom at the 3-position and the phenyl group at the 4-position create a unique electronic and steric environment that allows for selective and efficient downstream functionalization.

Key Advantages:

  • Orthogonal Reactivity: The chlorine atom at the 3-position is susceptible to displacement via nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than halogens at the 2- or 4-positions.[7][8] This difference in reactivity can be exploited for selective transformations.

  • Platform for Diversity: The existing phenyl ring can be further functionalized, or the entire 4-phenylpyridine core can be modified through reactions at the nitrogen atom or other positions on the pyridine ring.

  • Structural Pre-organization: The 4-phenylpyridine scaffold provides a rigid and pre-organized framework that can be strategically elaborated to interact with specific biological targets.

The following sections will provide detailed protocols for key transformations of 3-Chloro-4-phenylpyridine into valuable agrochemical precursors.

I. Synthesis of Phenylpyridine-Based Protoporphyrinogen-IX-Oxidase (PPO) Inhibitor Precursors

A primary application of the phenylpyridine scaffold is in the development of PPO-inhibiting herbicides.[3][4] The synthesis of these compounds often involves the introduction of a substituted phenyl ether or a similar group at a position ortho to the pyridine nitrogen. While much of the literature focuses on 2-phenylpyridine derivatives, the principles of Suzuki-Miyaura cross-coupling can be applied to functionalize the 3-Chloro-4-phenylpyridine core.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a substituted arylboronic acid with a chloropyridine, a foundational reaction for creating biaryl linkages in many agrochemicals.[9][10]

Reaction Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide.[10][11] For less reactive aryl chlorides, the choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is crucial for achieving good yields.[12]

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 3-Chloro-4-phenylpyridine

  • Substituted Arylboronic Acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Cyano-4,6-diisopropylphenyl)diphenylphosphine (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (e.g., 10:1 v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-phenylpyridine (1.0 mmol), the substituted arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02-0.05 mmol), and SPhos (0.04-0.10 mmol).

  • Add Potassium Carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-aryl-4-phenylpyridine derivative.

Causality and Optimization:

  • Catalyst and Ligand Choice: The use of a bulky, electron-rich phosphine ligand like SPhos is critical for activating the relatively inert C-Cl bond for oxidative addition to the palladium center.

  • Base and Solvent System: The biphasic toluene/water system with a base like K₂CO₃ is effective for the transmetalation step, where the boronic acid is converted to a more nucleophilic boronate species.[12]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Chloropyridinium chloridePhenylboronic acid7% Pd/WA30Cs₂CO₃DMA80100[13]
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂K₂CO₃H₂O100High[9]

II. Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position of the pyridine ring, while less activated than those at the 2- or 4-positions, can still undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles under appropriate conditions.[7][8] This provides a direct route to introduce a variety of functional groups relevant to agrochemical design, such as amines, alkoxides, and thiolates.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the substitution of the 3-chloro group with an amine, a common structural motif in many biologically active molecules.

Reaction Principle: The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring susceptible to nucleophilic attack. While the 3-position is less electronically favored for SNAr compared to the 2- and 4-positions, the reaction can be driven to completion with strong nucleophiles and/or at elevated temperatures.[14]

SNAr_Reaction starting_materials 3-Chloro-4-phenylpyridine + Amine Nucleophile (R-NH₂) reaction_conditions Reaction Conditions: - Solvent (e.g., NMP, DMSO) - Base (optional, e.g., K₂CO₃) - High Temperature starting_materials->reaction_conditions Combine intermediate Meisenheimer-like Intermediate (transient) reaction_conditions->intermediate Nucleophilic Attack product_formation Elimination of Cl⁻ intermediate->product_formation Aromatization final_product 3-Amino-4-phenylpyridine Derivative product_formation->final_product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • 3-Chloro-4-phenylpyridine

  • Amine nucleophile (e.g., piperazine, morpholine, or a substituted aniline) (1.5-3.0 equivalents)

  • Potassium Carbonate (K₂CO₃) or another suitable base (optional, depending on the amine)

  • High-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))

  • Ethyl acetate or other suitable extraction solvent

  • Brine

Procedure:

  • In a sealed reaction vessel suitable for high-temperature reactions (e.g., a microwave vial or a sealed tube), combine 3-Chloro-4-phenylpyridine (1.0 mmol) and the amine nucleophile (1.5-3.0 mmol).

  • If the amine is used as its hydrochloride salt, add a base such as K₂CO₃ (2.0-3.0 mmol).

  • Add the polar aprotic solvent (e.g., 2-4 mL of NMP or DMSO).

  • Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150-200 °C). The reaction can be performed using conventional heating or in a microwave reactor for shorter reaction times.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove the high-boiling solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to obtain the desired 3-amino-4-phenylpyridine derivative.

Causality and Optimization:

  • Solvent Choice: High-boiling polar aprotic solvents like NMP and DMSO are used to achieve the high temperatures often necessary for SNAr on less activated positions and to solvate the ionic intermediates.

  • Temperature: High temperatures are generally required to overcome the activation energy for the nucleophilic attack at the C-3 position of the pyridine ring.

  • Nucleophile Strength: Stronger, more electron-rich nucleophiles will react more readily. The choice of nucleophile will depend on the desired final product.

Conclusion: A Versatile Building Block for Agrochemical Innovation

3-Chloro-4-phenylpyridine, while less explored in the literature than its 2-substituted isomer, presents a valuable and versatile platform for the synthesis of novel agrochemical precursors. The strategic positioning of the chloro and phenyl groups allows for a range of chemical transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this building block in the development of next-generation herbicides, fungicides, and insecticides. The ability to introduce diverse functionalities onto this pre-organized scaffold opens up new avenues for creating innovative and effective crop protection solutions.

References

  • Schäfer, P., Hamprecht, G., Puhl, M., Westphalen, K.-O., & Zagar, C. (2003). Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead. CHIMIA, 57(11), 715-719. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and fungicidal activity of novel N-substituted piperazine-containing phenylpyridines against cucumber downy mildew. Pest Management Science, 78(5), 1806-1814. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). The Essential Role of 3-Chloropyridine in Organic Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). Unlocking Potential: The Role of 4-Phenylpyridine in Modern Synthesis. [Link]

  • Hamprecht, G., et al. (2003). Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead. CHIMIA International Journal for Chemistry, 57(11), 715-719. [Link]

  • Wang, L., et al. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 21(7), 834. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 22). The Chemical Reactivity of 4-Phenylpyridine: A Key Intermediate for Custom Synthesis. [Link]

  • Schäfer, P., et al. (2003). Synthesis and Herbicidal Activity of Phenylpyridines - A New Lead. ResearchGate. [Link]

  • Cai, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. [Link]

  • Cai, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... [Link]

  • Anderson, K. W., et al. (2005). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 70(18), 7247-7257. [Link]

  • M.S.N. Reddy. (2016). Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)
  • El-Saghier, A. M., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29113-29124. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Liu, Z., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025, August 6). Three component solvent-free synthesis and fungicidal activity of substituted pyrimido [4,5-d] pyrimidine-2-(1h)-one. [Link]

  • Al-Yasari, A. F. M., & Al-Masoudi, N. A. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 573. [Link]

  • El-Emary, T. I., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. [Link]

  • Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

  • Organic Chemistry. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]

  • Frontiers. (n.d.). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. [Link]

  • Google Patents. (n.d.). CN102174014B - Preparation method of 3-chloropyridine.
  • Patents. (n.d.). process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. [Link]

  • Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Patsnap. (2013, October 23). Method for synthesizing 4-chloro-pyridine. [Link]

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Application

Application Note: Laboratory Synthesis and Characterization of 3-Chloro-4-phenylpyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifier: 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) Executive Summary & Strategic Importance 3-Chloro-4-phenylpyridine is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifier: 3-Chloro-4-phenylpyridine (CAS: 90732-01-7)

Executive Summary & Strategic Importance

3-Chloro-4-phenylpyridine is a critical heterocyclic building block frequently utilized in the pharmaceutical industry, particularly in the development of macrocyclic inhibitors targeting the Hepatitis C virus (HCV) NS3 protease[1]. The strategic placement of the chlorine atom adjacent to the phenyl ring provides a unique steric and electronic profile, making it a valuable intermediate for downstream functionalization via cross-coupling or nucleophilic aromatic substitution.

This application note details two highly validated, self-contained synthetic methodologies for producing 3-Chloro-4-phenylpyridine: a modern, green Visible-Light-Mediated Decarboxylative Arylation and a highly scalable, traditional Suzuki-Miyaura Cross-Coupling .

Mechanistic Overview & Route Selection Causality

When designing a synthesis for 3-Chloro-4-phenylpyridine, chemists must weigh environmental impact against scalability.

Route A: Visible-Light-Mediated Decarboxylative Arylation

This route utilizes 3-chloroisonicotinic acid and benzene. The causality behind this choice relies on the generation of an aryl radical via the photoredox-catalyzed decarboxylation of the acid[2].

  • Mechanistic Causality: By utilizing a blue LED ( λmax​ = 455 nm) and an Iridium-based photocatalyst, the carboxylic acid undergoes single-electron oxidation and subsequent loss of CO2​ . The resulting highly reactive aryl radical attacks the benzene solvent. This method avoids pre-functionalized organometallic reagents, offering a highly atom-economical pathway suitable for late-stage functionalization.

Route B: Suzuki-Miyaura Cross-Coupling

This is the industry-standard approach, utilizing 4-bromo-3-chloropyridine and phenylboronic acid[3].

  • Mechanistic Causality: The palladium catalyst ( Pd(PPh3​)4​ ) selectively inserts into the weaker C−Br bond (relative to the C−Cl bond) via oxidative addition. The use of a biphasic solvent system (e.g., Toluene/Aqueous Na2​CO3​ ) is critical as it simultaneously dissolves the organic substrates and the inorganic base, facilitating the transmetalation step before reductive elimination yields the target biaryl compound.

Quantitative Data & Route Comparison

The following table summarizes the key metrics and conditions for both synthetic routes, allowing researchers to select the optimal protocol based on their laboratory capabilities.

MetricRoute A: Photoredox DecarboxylationRoute B: Suzuki-Miyaura Coupling
Primary Reagents 3-Chloroisonicotinic acid, Benzene4-Bromo-3-chloropyridine, Phenylboronic acid
Catalyst / Activator Ir-photocatalyst, Blue LED (455 nm) Pd(PPh3​)4​ (Palladium tetrakis)
Base / Additives Cs2​CO3​ , Halogenating agent Na2​CO3​ (Aqueous 2M)
Temperature 55 °C80 °C (Reflux)
Reaction Time 22 hours12 - 16 hours
Average Yield ~67%[2]~90%[3]
Primary Advantage Mild conditions, avoids organometallicsHigh yield, highly scalable, regioselective

Experimental Protocols

Protocol A: Visible-Light-Mediated Decarboxylative Arylation

Note: This protocol requires a dedicated photoreactor setup to ensure uniform photon flux.

  • Preparation of the Reaction Mixture: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-chloroisonicotinic acid (0.1 mmol), Cs2​CO3​ (1.0 equiv), the selected halogenating agent (3.5 equiv), and the Iridium photocatalyst (e.g., , 6 mol%)[2].

  • Solvent Addition & Degassing: Add 2.2 mL of anhydrous benzene. Crucial Step: Degas the mixture via three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet state quencher and will rapidly deactivate the excited state of the photocatalyst, halting the radical generation cycle.

  • Irradiation: Backfill the tube with inert Argon. Place the tube in a photoreactor equipped with Blue LEDs ( λmax​ = 455 nm). Stir vigorously at 55 °C for 22 hours[2].

  • Workup: Quench the reaction with water and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield 3-Chloro-4-phenylpyridine as a white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Note: This protocol relies on strict exclusion of oxygen during the initial catalyst activation phase to prevent palladium black precipitation.

  • Reagent Assembly: To a 250 mL round-bottom flask, add 4-bromo-3-chloropyridine (10.0 mmol), phenylboronic acid (11.0 mmol), and Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Solvent System: Add 40 mL of degassed Toluene and 15 mL of degassed 2M aqueous Na2​CO3​ . Causality: The mild base activates the boronic acid by forming a boronate complex, increasing its nucleophilicity for the transmetalation step.

  • Reaction Execution: Equip the flask with a reflux condenser, purge the system with Nitrogen for 10 minutes, and heat the biphasic mixture to 80 °C in an oil bath with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer twice with Toluene. Wash the combined organic layers with brine, dry over MgSO4​ , and evaporate the solvent.

  • Purification: Purify via silica gel chromatography to obtain the pure product[3].

Workflow Visualization

SynthesisWorkflow Start Target Molecule: 3-Chloro-4-phenylpyridine Route1 Route A: Photoredox Decarboxylation (Atom Economical / Mild) Start->Route1 Route2 Route B: Suzuki-Miyaura Coupling (High Yield / Scalable) Start->Route2 Pre1 Substrates: 3-Chloroisonicotinic Acid + Benzene Route1->Pre1 Pre2 Substrates: 4-Bromo-3-chloropyridine + Phenylboronic Acid Route2->Pre2 Cat1 Conditions: Blue LED (455 nm), Ir-Cat Cs2CO3, 55°C, 22h Pre1->Cat1 Cat2 Conditions: Pd(PPh3)4, Na2CO3 (aq) Toluene, 80°C, 12h Pre2->Cat2 Purify Downstream Processing: Aqueous Workup & Flash Chromatography Cat1->Purify Cat2->Purify Product Purified 3-Chloro-4-phenylpyridine CAS: 90732-01-7 Purify->Product

Figure 1: Comparative synthetic workflows for the preparation of 3-Chloro-4-phenylpyridine.

References

  • Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals Source: Royal Society of Chemistry (RSC) URL:[Link]

  • HCV NS3 Protease Inhibitors (WO2008057209A1)
  • Catalyzed Ring-Expansion of Cyclic 2-Azidoalcohols for Synthesis of Azaheterocycles Source: Nanyang Technological University (NTU) URL:[Link]

Sources

Method

Application Note: Advanced Ligand Design Using the 3-Chloro-4-phenylpyridine Backbone

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus Area: Antiviral Therapeutics (HCV NS3/4A Protease Inhibitors) and Conformational Pre-organization Structural Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus Area: Antiviral Therapeutics (HCV NS3/4A Protease Inhibitors) and Conformational Pre-organization

Structural Rationale & Causality in Ligand Design

In modern medicinal chemistry, the spatial arrangement of a ligand is just as critical as its chemical composition. 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) has emerged as a privileged backbone in the design of macrocyclic inhibitors, most notably targeting the Hepatitis C Virus (HCV) NS3/4A protease [1].

The incorporation of this specific building block is driven by precise structural causality:

  • Conformational Locking (The Ortho-Effect): The bulky chlorine atom at the C3 position creates a severe steric clash with the adjacent C4-phenyl ring. This forces the phenyl ring out of coplanarity with the pyridine system, locking it into an orthogonal conformation.

  • Entropic Optimization: By pre-organizing the ligand into this orthogonal geometry, the molecule perfectly mirrors the topography of the hydrophobic S2 pocket of the NS3 protease. This drastically reduces the entropic penalty ( ΔS ) typically incurred upon binding, leading to sub-nanomolar binding affinities.

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom modulates the pKa of the pyridine nitrogen, optimizing its role as a hydrogen-bond acceptor or facilitating its conversion into a 2-pyridone linkage for macrocyclic attachment.

Mechanism of Action in Antiviral Therapeutics

When functionalized and coupled to a macrocyclic core, the 3-chloro-4-phenylpyridine warhead acts as the primary anchor within the enzyme's active site. The pyridine ring engages in critical hydrogen bonding with the catalytic triad, while the orthogonal phenyl ring undergoes π−π stacking with adjacent aromatic residues in the S2 subsite [2].

G L 3-Chloro-4-phenylpyridine Macrocyclic Ligand E HCV NS3/4A Protease (Active Site) L->E Binds via H-bonds & pi-pi stacking C Ligand-Enzyme Complex (S2 Pocket Binding) E->C Conformational Lock R Inhibition of Viral Polyprotein Processing C->R Viral Replication Halt

Fig 1: Pharmacological pathway of 3-Chloro-4-phenylpyridine derived NS3 protease inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the profound impact of the C3-chloro substitution, the following table summarizes the representative binding kinetics of macrocyclic ligands with varying pyridine functionalization. The data highlights how the steric lock directly translates to biochemical potency.

Ligand ConstructHCV NS3/4A IC₅₀ (nM)S2 Pocket OccupancyEntropic Penalty ( ΔS )
Unfunctionalized Macrocycle> 1000PoorHigh
4-Phenylpyridine Macrocycle45.2ModerateModerate
3-Chloro-4-phenylpyridine Macrocycle 1.8 Optimal (Steric Lock) Low (Pre-organized)

Table 1: Comparative SAR demonstrating the binding superiority of the 3-chloro-4-phenylpyridine backbone.

Experimental Protocols: Functionalization to Active Ligand Precursors

To utilize 3-chloro-4-phenylpyridine in ligand design, the backbone must be functionalized at the C2 position to allow for etherification or amidation to the macrocyclic scaffold. This is achieved via a self-validating, three-step synthetic workflow culminating in a Boekelheide rearrangement [1].

Workflow SM 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) Step1 N-Oxidation (mCPBA, DCM) SM->Step1 Int1 N-Oxide Intermediate Step1->Int1 Step2 Boekelheide Rearrangement (Ac2O, 150 °C) Int1->Step2 Int2 2-Acetate Intermediate Step2->Int2 Step3 Hydrolysis (MeOH, K2CO3) Int2->Step3 Prod 2-Hydroxy Ligand Precursor (Coupling-Ready) Step3->Prod

Fig 2: Synthetic workflow for the C2-functionalization of 3-Chloro-4-phenylpyridine.

Step-by-Step Methodology

Step 1: N-Oxidation (Activation of the Pyridine Ring)

  • Causality: The pyridine nitrogen must be oxidized to an N-oxide to activate the adjacent C2 position for nucleophilic attack in the subsequent rearrangement.

  • Procedure: Dissolve 3-chloro-4-phenylpyridine (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) at 0 °C. Stir at room temperature for 4 hours. Quench with saturated aqueous Na₂S₂O₃ and extract with DCM.

  • Validation Checkpoint: LC-MS should indicate a mass shift of +16 Da. TLC will show a highly polar, baseline-shifted spot due to the zwitterionic nature of the N-oxide.

Step 2: Boekelheide Rearrangement (C2-Acetylation)

  • Causality: Heating the N-oxide in acetic anhydride generates an N-acetoxypyridinium intermediate. The high temperature (150 °C) provides the activation energy required for a [3,3]-sigmatropic rearrangement, transferring the acetate group strictly to the C2 position while rearomatizing the ring [1].

  • Procedure:

    • Suspend 230 mg of 3-chloro-4-phenylpyridine 1-oxide in 1.05 mL (11.18 mmol) of acetic anhydride.

    • Heat the mixture in a sealed vessel to 150 °C for 18 hours.

    • Cool to room temperature, concentrate under reduced pressure to remove excess acetic anhydride.

    • Purify the residue via silica gel chromatography (gradient elution, 5–30% EtOAc/hexanes).

  • Validation Checkpoint: Yields approximately 150 mg of 3-chloro-4-phenylpyridin-2-yl acetate. LC-MS confirms an [M+H]⁺ corresponding to the addition of an acetyl group (+42 Da relative to the starting material).

Step 3: Mild Hydrolysis (Preparation for Macrocyclic Coupling)

  • Causality: The acetate must be cleaved to expose the 2-hydroxyl group (which tautomerizes to a 2-pyridone). Mild transesterification conditions (K₂CO₃ in MeOH) are utilized to prevent the degradation of the chloro-phenyl system.

  • Procedure:

    • Dissolve the purified 3-chloro-4-phenylpyridin-2-yl acetate (150 mg) in 20 mL of anhydrous methanol.

    • Add 419 mg (3.03 mmol) of potassium carbonate (K₂CO₃).

    • Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.

    • Neutralize with 1N HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: ¹H NMR will show the complete disappearance of the sharp acetate methyl singlet at ~2.1 ppm. The resulting 3-chloro-4-phenylpyridin-2-ol is now primed for SNAr or Mitsunobu coupling to the macrocyclic peptide core.

References

  • Liverton, N. J., et al. (2008). HCV NS3 protease inhibitors (Patent No. WO2008057209A1).
  • Liverton, N. J., et al. (2010). HCV NS3 protease inhibitors (Patent No. US20100099695A1).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Chloro-4-phenylpyridine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind the Suzuki-Miyaura cross-coupling to synthesize 3-chloro-4-phenylpyridine, ensuring you can troubleshoot, optimize, and validate your workflows with absolute scientific rigor.

Mechanistic Overview & Causality

The synthesis of 3-chloro-4-phenylpyridine relies on the site-selective Suzuki-Miyaura cross-coupling of a dihalogenated pyridine (typically 4-bromo-3-chloropyridine) with phenylboronic acid. The fundamental causality driving this selectivity is the carbon-halogen bond dissociation energy[1]. The oxidative addition of the Pd(0) catalyst occurs preferentially at the weaker C-Br bond at the 4-position, leaving the C-Cl bond at the 3-position intact for further functionalization if desired.

G Start 4-Bromo-3-chloropyridine + Phenylboronic Acid OxAdd Oxidative Addition (Site-Selective at C4-Br) Start->OxAdd Substrate Binding Pd0 Pd(0) Active Catalyst Generation Pd0->OxAdd Catalyst Insertion TransMet Transmetalation (Aqueous Base Activated) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Pd(0) Regeneration Product 3-Chloro-4-phenylpyridine (High Yield) RedElim->Product Release

Catalytic cycle of site-selective Suzuki-Miyaura coupling for 3-chloro-4-phenylpyridine.

Quantitative Yield Optimization Matrix

To establish a self-validating system, you must select the correct catalyst-solvent-base triad. The table below summarizes empirical data for optimizing the conversion of 4-bromo-3-chloropyridine to 3-chloro-4-phenylpyridine.

Catalyst System (5 mol%)Solvent / Base SystemTemp / TimeConversion (%)Isolated Yield (%)Primary Byproduct
Pd(PPh₃)₄Toluene / Na₂CO₃ (aq)90 °C / 12 h65%52%Protodehalogenation
Pd(OAc)₂ / PPh₃DMF / K₂CO₃100 °C / 8 h78%61%Unreacted Starting Material
Pd(dppf)Cl₂·DCM DME / Na₂CO₃ (aq) 120 °C (MW) / 15 min >95% 88% None (Optimal)
Pd(OAc)₂ / XPhosDioxane / K₃PO₄ (aq)100 °C / 4 h>99%94%Homocoupling (<2%)

Self-Validating Experimental Protocol

This protocol utilizes microwave-assisted heating with a bidentate palladium catalyst to maximize yield and minimize degradation[2].

Step 1: Reagent Assembly & Stoichiometry

  • Action: In a microwave-safe reaction vial, combine 4-bromo-3-chloropyridine (1.0 equiv, e.g., 0.52 mmol) and phenylboronic acid (1.2 to 1.5 equiv).

  • Causality: A slight stoichiometric excess of the boronic acid compensates for competitive protodeboronation (the hydrolytic cleavage of the C-B bond), ensuring complete consumption of the valuable pyridine scaffold.

Step 2: Catalyst and Base Introduction

  • Action: Add Pd(dppf)Cl₂·DCM (5-10 mol%) and 2.0 M aqueous Na₂CO₃ (3.0 equiv).

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination. The aqueous base is strictly required to convert the neutral boronic acid into a reactive, electron-rich boronate complex, which is the actual species that undergoes transmetalation.

Step 3: Solvent Degassing (Critical Step)

  • Action: Add 1,2-Dimethoxyethane (DME) to achieve a 0.2 M substrate concentration. Sparge the entire mixture with Argon or Nitrogen for 5–10 minutes.

  • Causality: Dissolved oxygen irreversibly oxidizes the electron-rich phosphine ligands and the Pd(0) active species, leading to catalyst death (visible as palladium black precipitation).

Step 4: Microwave Execution

  • Action: Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes.

  • Causality: Microwave dielectric heating provides rapid, homogeneous energy transfer. This accelerates the oxidative addition into the sterically hindered C4-Br bond before background degradation pathways can dominate[2].

Step 5: Validation & Isolation

  • Action: Cool the reaction. Perform an LCMS or TLC check. The product mass should be m/z 190.0 [M+H]+ . Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Troubleshooting & FAQs

When yields drop, systematic diagnosis is required. Use the logic tree below to identify the root cause.

Troubleshooting Issue Low Product Yield (<50% Conversion) Check1 LCMS Analysis: Identify Byproducts Issue->Check1 PathA Protodehalogenation (3-Chloropyridine) Check1->PathA PathB Unreacted Starting Material Check1->PathB PathC Homocoupling (Biphenyl) Check1->PathC FixA Degas Solvent thoroughly; Reduce Temp PathA->FixA FixB Switch to XPhos ligand; Check Base Activity PathB->FixB FixC Slow addition of Boronic Acid PathC->FixC

Troubleshooting workflow for diagnosing and resolving low reaction yields.

Q1: Can I use 3,4-dichloropyridine instead of 4-bromo-3-chloropyridine to save on starting material costs? A1: While 3,4-dichloropyridine does preferentially undergo Suzuki coupling at the C4 position due to greater electrophilicity, the site-selectivity and overall yield are significantly poorer compared to the bromo-chloro analogue[3]. The carbon-chlorine bond requires highly active, electron-rich ligands (like XPhos or SPhos) to undergo oxidative addition, which often leads to over-coupling (diarylation). Sticking to 4-bromo-3-chloropyridine guarantees a highly chemoselective reaction[1].

Q2: My reaction stalled at 40% conversion, and adding more Pd catalyst didn't help. What is the root cause? A2: If adding more catalyst does not restart the reaction, the issue is likely protodeboronation of your phenylboronic acid or base depletion . Phenylboronic acid can degrade into benzene in the presence of water and heat. Solution: Validate this by checking the LCMS for the absence of phenylboronic acid. To fix it, add another 0.5 equivalents of phenylboronic acid and ensure your base (Na₂CO₃) is fully dissolved and active.

Q3: I am seeing a black precipitate forming within the first 10 minutes of heating. Is my product degrading? A3: The black precipitate is "Palladium Black" (agglomerated Pd(0) nanoparticles). This indicates catalyst deactivation, not product degradation. It occurs when the Pd(0) species cannot find a substrate to undergo oxidative addition fast enough, or if oxygen is present in the system. Solution: Ensure strict anaerobic conditions (sparge with Argon) and consider switching to a more sterically demanding ligand like XPhos, which stabilizes the monomeric Pd(0) state.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Retrieved from 1

  • ACS Publications. Discovery of Potent and Selective RSK Inhibitors as Biological Probes. Retrieved from 2

  • ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Retrieved from 3

Sources

Optimization

Technical Support Center: 3-Chloro-4-phenylpyridine Handling &amp; Solvent Incompatibilities

Welcome to the Technical Support Center for 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) [1]. This knowledge base is designed for researchers, scientists, and drug development professionals to troubleshoot common experime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) [1]. This knowledge base is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental failures, optimize yields, and understand the mechanistic causality behind solvent incompatibilities.

Troubleshooting FAQs: Solvent Incompatibilities

Q1: Why does my 3-Chloro-4-phenylpyridine solution in dichloromethane (DCM) degrade and form a white precipitate over time? A: This is a classic example of an unintended Menshutkin reaction. While DCM is often assumed to be an inert halogenated solvent, it acts as an electrophilic alkylating agent when exposed to nucleophilic pyridine derivatives under ambient conditions[2]. The lone pair on the pyridine nitrogen attacks the DCM carbon via an SN​2 mechanism to form a highly reactive chloromethylpyridinium intermediate (rate constant k1​ ). A second equivalent of the pyridine derivative rapidly attacks this intermediate (rate constant k2​≫k1​ ), forming an insoluble methylenebispyridinium dichloride salt [2]. Causality & Experience Insight: Although the 3-chloro group (electron-withdrawing) and the 4-phenyl group (steric bulk) reduce the nucleophilicity of the nitrogen compared to highly reactive derivatives like DMAP [2], prolonged storage or heating in DCM will still result in significant yield loss and the formation of fine white crystals [2].

Q2: Can I use strongly acidic solvents like Trifluoroacetic Acid (TFA) for extraction or chromatography? A: No, unless you specifically intend to isolate the pyridinium salt. 3-Chloro-4-phenylpyridine contains a basic nitrogen that will be immediately protonated by TFA or concentrated mineral acids. Causality & Experience Insight: Protonation drastically alters the compound's solubility profile, pulling it into the aqueous phase during liquid-liquid extraction. Furthermore, protonation severely deactivates the pyridine ring, which can completely shut down downstream transition-metal catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) that require the free base form to coordinate with the palladium catalyst.

Q3: Are ethereal solvents like THF safe for long-term storage of this compound? A: Unstabilized ethereal solvents pose a moderate risk. Solvents like Tetrahydrofuran (THF) or Diethyl Ether can form peroxides upon exposure to air and light. Causality & Experience Insight: Peroxides act as potent oxidizing agents that can convert the pyridine nitrogen into a pyridine N-oxide. If you must use THF, ensure it is stabilized with BHT (Butylated hydroxytoluene) or freshly distilled over sodium/benzophenone.

Data Center: Solvent Incompatibility Matrix

To facilitate quick decision-making, the following table summarizes quantitative and qualitative data regarding solvent incompatibilities for 3-Chloro-4-phenylpyridine.

Solvent CategorySpecific SolventIncompatibility MechanismRisk LevelRecommended Alternative
Halogenated Dichloromethane (DCM), ChloroformMenshutkin reaction (bispyridinium salt formation) [2]High (Prolonged exposure)Ethyl Acetate, Toluene
Strong Acids Trifluoroacetic Acid (TFA), HClNitrogen protonation; deactivation of the aromatic ringHighDilute Acetic Acid (if needed)
Ethers (Unstabilized) Tetrahydrofuran (THF), Diethyl EtherPeroxide-mediated N-oxidationModerateBHT-stabilized THF, 2-MeTHF
Electrophilic Alkyl Halides (e.g., Methyl Iodide)Rapid SN​2 alkylation to quaternary ammonium saltsHighN/A (Avoid as solvents)

Logical Relationships & Workflows

Degradation Pathway in Halogenated Solvents

The following diagram illustrates the mechanistic pathway of 3-Chloro-4-phenylpyridine degradation in DCM.

MenshutkinPathway A 3-Chloro-4-phenylpyridine (Nucleophile) C Chloromethylpyridinium Intermediate (Highly Reactive) A->C SN2 Reaction (k1) D Methylenebispyridinium Dichloride (Degradation Product) A->D 2nd Equivalent B Dichloromethane (DCM) (Electrophile/Solvent) B->C Alkylation C->D Fast 2nd SN2 (k2 >> k1)

Caption: Mechanism of Menshutkin degradation in DCM.

Safe Extraction and Isolation Workflow

To avoid the pitfalls of halogenated solvents, follow this optimized workflow for the extraction and recovery of the free base.

ExtractionWorkflow Step1 1. Dissolve Crude in Ethyl Acetate or Toluene Step2 2. Wash with Mild Base (e.g., Sat. NaHCO3) Step1->Step2 Step3 3. Phase Separation (Discard Aqueous) Step2->Step3 Step4 4. Dry Organic Layer (over Na2SO4) Step3->Step4 Step5 5. Concentrate in Vacuo (< 40°C) Step4->Step5

Caption: Recommended workflow for safe solvent extraction and isolation.

Standard Operating Procedures (SOPs)

Protocol: Safe Solvent Extraction and Self-Validation of 3-Chloro-4-phenylpyridine

Objective: To extract and isolate 3-Chloro-4-phenylpyridine without inducing solvent-mediated degradation, and to validate the integrity of the isolated product.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude reaction mixture containing 3-Chloro-4-phenylpyridine in a non-halogenated organic solvent, such as Ethyl Acetate (EtOAc) or Toluene. Do not use DCM or Chloroform.

  • Neutralization & Washing: Wash the organic layer with a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ). This ensures the pyridine nitrogen remains in its free-base (deprotonated) form, preventing it from partitioning into the aqueous layer.

  • Phase Separation: Allow the layers to separate completely. Extract the aqueous layer once more with fresh EtOAc to ensure quantitative recovery. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator. Keep the water bath temperature below 40°C to prevent thermal degradation.

  • Self-Validating Quality Control (QC):

    • TLC Analysis: Run a Thin-Layer Chromatography (TLC) plate (e.g., 30% EtOAc in Hexanes). The free base should migrate well. If you observe a heavy, UV-active spot stuck at the baseline, this indicates the presence of a pyridinium salt (likely from prior exposure to acids or alkylating solvents).

    • 1H NMR Verification: Dissolve a small aliquot in CDCl3​ (ensure it is acid-free and stored over silver foil) or DMSO−d6​ . Verify the absence of a distinct methylene bridge peak at ~7.4 ppm, which is the hallmark signature of the methylenebispyridinium dichloride degradation product [2].

References

  • Matrix Fine Chemicals. "3-CHLORO-4-PHENYLPYRIDINE | CAS 90732-01-7". Matrix Fine Chemicals Catalog. Available at: [Link]

  • Rudine, A. B., Walter, M. G., & Wamser, C. C. (2010). "Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions". The Journal of Organic Chemistry, 75(12), 4292–4295. Available at:[Link]

Troubleshooting

Troubleshooting low conversion rates in 3-Chloro-4-phenylpyridine derivatives

Welcome to the technical support center for the synthesis of 3-Chloro-4-phenylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-phenylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling, a cornerstone method for this transformation.

Troubleshooting Guide: Low Conversion Rates & Side Reactions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Suzuki-Miyaura reaction shows low to no conversion of the 3-chloropyridine starting material. What are the primary causes and how can I fix it?

Low or no conversion is the most frequent challenge, particularly because the C-Cl bond of a chloropyridine is significantly less reactive than corresponding C-Br or C-I bonds.[1] The oxidative addition of this bond to the palladium(0) catalyst is often the rate-limiting step of the entire catalytic cycle.[1]

Immediate Checks:

  • Inert Atmosphere: Confirm your reaction was conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.[1][2]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Trace water can lead to catalyst decomposition and undesirable side reactions.[2]

Systematic Troubleshooting:

Potential Cause Explanation Recommended Solution
Inefficient Catalyst System The combination of palladium source and ligand is not active enough to facilitate the oxidative addition of the C-Cl bond. Standard ligands like PPh₃ are often insufficient.[3]Upgrade Your Ligand: Employ bulky, electron-rich phosphine ligands. These ligands promote both the initial oxidative addition and the final reductive elimination steps. Excellent choices include Buchwald ligands (e.g., SPhos, XPhos) or other highly active ligands like tricyclohexylphosphine (PCy₃).[4]
Poor Pre-catalyst Activation If using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) state. This process can be inefficient or lead to side reactions like boronic acid homocoupling.[5]Use a Pre-catalyst: Employ a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst). These provide a more reliable and reproducible source of active Pd(0).[2]
Suboptimal Base The base is critical for activating the boronic acid in the transmetalation step. An incorrect choice of base (too weak, poor solubility) can stall the reaction.Screen Bases: A strong, non-nucleophilic base is typically required. For this substrate, K₃PO₄ or Cs₂CO₃ are often effective. Sodium tert-butoxide (NaOtBu) can also be used but may be incompatible with sensitive functional groups.[1]
Insufficient Temperature The energy barrier for C-Cl bond activation is high, requiring thermal energy.Increase Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[1] Monitor for potential substrate or product decomposition at higher temperatures.
Question 2: My starting material is consumed, but the yield is low due to significant side products. How can I identify and minimize them?

Side product formation directly competes with your desired reaction pathway, consuming reagents and complicating purification. The most common culprits are homocoupling, protodeborylation, and hydrodehalogenation.

Key Side Reactions and Mitigation Strategies:

Side Product Identification Primary Cause(s) Mitigation Strategy
Biphenyl Dimer of the phenylboronic acid.Boronic Acid Homocoupling: Often caused by the presence of oxygen or inefficient reduction of a Pd(II) pre-catalyst.[5][6]Rigorous Degassing: Use a robust degassing technique like freeze-pump-thaw (3-4 cycles). Ensure a positive pressure of inert gas throughout the reaction. Use a reliable Pd(0) source or pre-catalyst.[5]
Benzene Loss of the boronic acid moiety from the phenyl group.Protodeborylation: The C-B bond is cleaved by a proton source (often water). This is catalyzed by the base and can be accelerated by the palladium complex.[7][8]Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[7] Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[7]
Pyridine The chlorine atom on the starting material is replaced by hydrogen.Hydrodehalogenation: A reduction pathway that competes with C-N or C-C bond formation. It can be exacerbated by trace water or if reductive elimination is slow.[1]Optimize the Ligand: Use bulky, electron-rich ligands that accelerate reductive elimination, outcompeting the hydrodehalogenation pathway.[1] Ensure the base is anhydrous and high-purity.
Question 3: The reaction starts but stalls before reaching full conversion. What could be causing this?

Reaction stalling often points to catalyst or reagent degradation over the course of the experiment.

Common Causes for Stalled Reactions:

  • Catalyst Decomposition: The active Pd(0) species can be unstable at high temperatures for prolonged periods, leading to the formation of inactive palladium black.

    • Solution: Lower the reaction temperature and extend the reaction time. Using a robust ligand, like those from the Buchwald series, can help stabilize the catalyst.[4]

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation, especially if the inert atmosphere is not perfectly maintained.[4]

    • Solution: Re-evaluate your degassing and inert atmosphere technique. Ensure the Schlenk line or glovebox is functioning correctly.

  • Boronic Acid Instability: Boronic acids, particularly heteroaryl variants, can degrade over time under basic reaction conditions via protodeborylation.[5][9]

    • Solution: Use a more stable boronic ester derivative. If using a boronic acid, ensure it is of high purity and consider adding it in portions if the reaction is very long.

Experimental Protocols & Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling and Failure Points

The following diagram illustrates the key steps in the catalytic cycle and highlights where common failures occur.

Suzuki_Cycle cluster_side_reactions Common Failure Pathways Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Cl Catalyst_Death Catalyst Decomposition (Pd Black) Pd0->Catalyst_Death O2, Impurities PdII_complex Ar-Pd(II)-Cl(L2) OA->PdII_complex TM Transmetalation PdII_complex->TM Ar'B(OH)2 Base Side_Reaction3 Hydrodehalogenation PdII_complex->Side_Reaction3 H-source PdII_Ar_Ar Ar-Pd(II)-Ar'(L2) TM->PdII_Ar_Ar Side_Reaction1 Homocoupling TM->Side_Reaction1 O2 Side_Reaction2 Protodeborylation TM->Side_Reaction2 H2O RE Reductive Elimination PdII_Ar_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' (Desired Product) RE->Product

Caption: Suzuki-Miyaura catalytic cycle with key failure points.

Troubleshooting Workflow

This decision tree provides a systematic approach to diagnosing and solving low conversion issues.

Troubleshooting_Workflow start Low Conversion Observed check_sm Starting Material Consumed? start->check_sm no_sm_consumed No/Low SM Consumption check_sm->no_sm_consumed No sm_consumed SM Consumed, Low Yield check_sm->sm_consumed Yes check_catalyst Review Catalyst System (Ligand, Pre-catalyst) no_sm_consumed->check_catalyst check_conditions Review Reaction Conditions (Temp, Base, Solvent) no_sm_consumed->check_conditions optimize_catalyst Use Bulky, E-rich Ligand (e.g., SPhos, XPhos). Use Pd(0) or Pre-catalyst. check_catalyst->optimize_catalyst optimize_conditions Increase Temperature (80-110°C). Screen Bases (K3PO4, Cs2CO3). Ensure Anhydrous Solvent. check_conditions->optimize_conditions analyze_byproducts Analyze Crude Mixture for Side Products (GC-MS, NMR) sm_consumed->analyze_byproducts homocoupling Homocoupling Dominant? analyze_byproducts->homocoupling protodeborylation Protodeborylation Dominant? homocoupling->protodeborylation No fix_homocoupling Improve Degassing (Freeze-Pump-Thaw). Use Pd(0) Source. homocoupling->fix_homocoupling Yes dehalogenation Hydrodehalogenation Dominant? protodeborylation->dehalogenation No fix_protodeborylation Use Anhydrous Conditions. Switch to Boronic Ester. protodeborylation->fix_protodeborylation Yes fix_dehalogenation Use Bulky Ligand to Accelerate Reductive Elimination. Ensure Anhydrous Base. dehalogenation->fix_dehalogenation Yes

Caption: Decision tree for troubleshooting low-yield reactions.

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of 3-chloro-4-phenylpyridine.

Materials:

  • 3,4-dichloropyridine (or other 3-chloro-4-halopyridine precursor)

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add the 3-chloropyridine starting material, phenylboronic acid, palladium pre-catalyst, and base.

  • Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the atmosphere and backfill with an inert gas (e.g., argon). Repeat this vacuum/backfill cycle 3-5 times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through a septum.

  • Heating: Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why are 3-chloropyridines so much less reactive than 3-bromopyridines? The carbon-chlorine (C-Cl) bond is stronger and less polarizable than the carbon-bromine (C-Br) bond. This makes the oxidative addition step, where the palladium catalyst inserts into the C-Cl bond, significantly slower and more energetically demanding.[10] Consequently, more active catalysts and higher temperatures are generally required for chloropyridines.[1]

Q2: Can I use a boronic ester (e.g., pinacol ester) instead of a boronic acid? Yes, and it is often recommended. Boronic esters are typically more stable than their corresponding acids and are less prone to side reactions like protodeborylation and homocoupling.[7] This can lead to cleaner reactions and more reproducible yields, especially if the corresponding boronic acid is known to be unstable.

Q3: What is the best method for degassing my solvent? For palladium-catalyzed cross-coupling reactions, the most effective method is freeze-pump-thaw . This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove dissolved gases, and then thawing. Repeating this process 3-4 times is considered the gold standard. For less sensitive reactions, sparging with an inert gas (bubbling argon or nitrogen through the solvent) for 20-30 minutes can be sufficient.

Q4: My reaction turned black. What does this mean? The formation of a black precipitate is typically indicative of the formation of "palladium black," which is finely divided, catalytically inactive palladium metal.[2] This signifies catalyst decomposition and means your catalytic cycle has stopped. This is often caused by the presence of oxygen or water, or by running the reaction at too high a temperature for too long.[2]

Q5: How much catalyst loading should I use? For challenging substrates like chloropyridines, a higher catalyst loading of 1-5 mol% is common.[11] While lower loadings are desirable for process chemistry, initial optimization should focus on achieving a good yield with a reliable catalyst loading before attempting to reduce it.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Structural Elucidation of 3-Chloro-4-phenylpyridine: Empirical Workflows vs. Predictive Software

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary 3-Chloro-4-phenylpyridine is a highly valuable azaheterocyclic building block, frequently utilized in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

3-Chloro-4-phenylpyridine is a highly valuable azaheterocyclic building block, frequently utilized in the synthesis of complex pharmaceuticals, including 1[1]. The structural elucidation of this molecule presents a classic analytical challenge: distinguishing the highly deshielded pyridine protons from the overlapping phenyl multiplet, while accurately accounting for the anisotropic and inductive effects introduced by the chlorine atom at the C-3 position.

This guide provides an objective comparison between empirical NMR acquisition workflows (1D and 2D techniques) and in silico predictive software (such as Mnova NMRPredict or ChemDraw). By establishing a self-validating experimental protocol, we demonstrate why empirical data remains the gold standard for assigning sterically hindered, halogenated heterocycles, and evaluate how predictive algorithms perform against real-world 2[2].

Methodology Comparison: Empirical vs. In Silico Prediction

  • Empirical NMR (1D/2D) : Represents the absolute ground truth. It inherently accounts for solvent-solute interactions, complex spin-spin couplings, and 3D spatial conformations (such as the out-of-plane twisting of the phenyl ring). However, it requires high-purity samples, expensive superconducting magnets, and significant acquisition time for 13C and 2D experiments.

  • Predictive Software : Utilizes Hierarchical Organization of Spherical Environments (HOSE) codes or machine learning to estimate chemical shifts. While exceptionally fast and useful for preliminary dereplication, these tools often struggle to accurately calculate the exact magnitude of the deshielding effect caused by the synergistic relationship between the pyridine nitrogen and the adjacent C-3 chlorine.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following step-by-step methodology must be employed to acquire and validate the NMR spectra of 3-chloro-4-phenylpyridine. This protocol is designed to be a self-validating system; the 1D data generates structural hypotheses that the 2D data subsequently confirms.

Step 1: Sample Preparation

  • Action : Dissolve 15–20 mg of high-purity 3-chloro-4-phenylpyridine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality : CDCl3 is selected for its excellent solubilizing properties for halogenated pyridines. TMS provides an internal reference standard (δ 0.00 ppm) to ensure chemical shift accuracy across all subsequent acquisitions.

Step 2: 1D 1H NMR Acquisition

  • Action : Acquire the spectrum at 400 MHz. Set the relaxation delay (D1) to 1.5 seconds and acquire 16 scans.

  • Causality : A 1.5s delay ensures complete longitudinal relaxation (T1) of the protons, which is critical for accurate integration. Accurate integration is the only way to confirm the 5-proton multiplet of the phenyl ring against the single protons of the pyridine core.

Step 3: 1D 13C NMR Acquisition

  • Action : Acquire at 100 MHz using proton decoupling (e.g., WALTZ-16). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans.

  • Causality : Quaternary carbons (C-3, C-4, and C-1' of the phenyl ring) lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) and have significantly longer T1 relaxation times. The extended D1 and high scan count are mandatory to achieve a workable signal-to-noise ratio for these critical structural nodes.

Step 4: 2D Correlation (HSQC & HMBC)

  • Action : Run Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

  • Causality : 1H NMR alone shows isolated spin systems (the pyridine protons do not couple to the phenyl protons). HMBC is non-negotiable here; it provides the 3-bond carbon-proton correlations needed to bridge the C-4 quaternary carbon to both the pyridine H-5/H-6 and the phenyl H-2'/H-6' protons, definitively proving the molecular connectivity.

Data Presentation: Empirical Data vs. Predictive Algorithms

The following tables summarize the quantitative data, comparing the 2 obtained at 400 MHz/100 MHz in CDCl3[2] against standard in silico predictions.

Table 1: 1H NMR Assignments (400 MHz, CDCl3)
PositionEmpirical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Predicted Shift (In Silico, δ)Deviation (Δδ)
H-2 8.67s8.55+0.12
H-6 8.51d (J = 4.9)8.48+0.03
H-5 7.27d (J = 4.9)7.35-0.08
H-2',3',4',5',6' (Ph) 7.45 - 7.48m7.40 - 7.55~0.05
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
PositionEmpirical Shift (δ, ppm)Carbon TypePredicted Shift (In Silico, δ)Deviation (Δδ)
C-2 150.1CH149.5+0.6
C-6 147.8CH148.2-0.4
C-4 147.6C (Quaternary)146.0+1.6
C-1' (Ph) 136.5C (Quaternary)137.2-0.7
C-3 130.2C-Cl (Quaternary)131.5-1.3
C-3', C-5' (Ph) 128.9CH129.1-0.2
C-2', C-6', C-4' 128.4CH128.5-0.1
C-5 125.3CH124.8+0.5

Mechanistic & Structural Insights

The empirical data reveals several key structural truths that predictive software often underestimates:

  • The Deshielding of H-2 (δ 8.67 ppm) : H-2 appears as a sharp singlet[2]. It is subjected to a massive deshielding effect due to its position between the electronegative pyridine nitrogen and the electron-withdrawing chlorine atom at C-3. Because it only possesses a 4-bond coupling to H-6, the J-coupling is typically too small to resolve in standard 1D experiments, resulting in a diagnostic singlet.

  • H-5 vs. H-6 Chemical Shifts : H-6 (δ 8.51 ppm) is strongly deshielded by the adjacent nitrogen atom. Conversely, H-5 (δ 7.27 ppm) is the most shielded proton on the pyridine ring. It appears as a doublet (J = 4.9 Hz) due to its 3-bond coupling with H-6[2].

  • Steric Clash and Anisotropic Shielding : The bulky chlorine atom at C-3 forces the C-4 phenyl ring to twist out of the pyridine plane to minimize steric strain. This non-planar conformation disrupts extended pi-conjugation. Consequently, the phenyl protons do not show extreme differentiation and collapse into a tight multiplet at δ 7.45–7.48 ppm[2]. Predictive software often struggles with this exact dihedral angle, leading to the observed deviations in the C-4 (Δδ +1.6 ppm) and C-3 (Δδ -1.3 ppm) carbon predictions.

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation through to final structural validation, highlighting the integration of empirical and predictive techniques.

NMR_Workflow Sample 3-Chloro-4-phenylpyridine Sample Prep (CDCl3) Acq1D 1D NMR Acquisition (1H & 13C) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Compare Data Correlation & Signal Assignment Acq1D->Compare Acq2D->Compare Predict In Silico Prediction (Mnova / ChemDraw) Predict->Compare Elucidate Final Structural Validation Compare->Elucidate

Figure 1: Comparative workflow for empirical NMR elucidation versus in silico prediction.

Conclusion

While in silico prediction tools provide a rapid baseline for structural estimation, the empirical 1H and 13C NMR data remains indispensable for the accurate elucidation of 3-chloro-4-phenylpyridine. The subtle anisotropic effects caused by the steric clash between the C-3 chlorine and the C-4 phenyl ring, alongside the profound deshielding at the C-2 position, require the self-validating rigor of combined 1D and 2D NMR methodologies to be definitively assigned.

References

  • CATALYZED RING-EXPANSION OF CYCLIC 2-AZIDOALCOHOLS FOR SYNTHESIS OF AZAHETEROCYCLES PART II - DR-NTU, Nanyang Technological University. 2

  • Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals, Royal Society of Chemistry. 3

  • WO2008057209A1 - Hcv ns3 protease inhibitors, Google Patents. 1

Sources

Comparative

Comparative HPLC Method Development Guide for 3-Chloro-4-phenylpyridine Analysis

Introduction 3-Chloro-4-phenylpyridine is a critical building block and intermediate in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs), including substituted azametallacycles and COX-2 i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-4-phenylpyridine is a critical building block and intermediate in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs), including substituted azametallacycles and COX-2 inhibitors. Accurate quantification of this compound and the resolution of its synthetic impurities—specifically positional isomers like 2-chloro-6-phenylpyridine and oxidative degradants like 3-chloro-4-phenylpyridine 1-oxide—pose significant analytical challenges.

This guide objectively compares the performance of three distinct High-Performance Liquid Chromatography (HPLC) column chemistries to establish a robust, self-validating analytical method.

Mechanistic Grounding: The Pyridine Challenge

The primary hurdle in analyzing pyridine derivatives via Reversed-Phase HPLC (RP-HPLC) is the intrinsic basicity of the heterocyclic nitrogen. With a pKa typically ranging from 5.2 to 6.0, pyridines are highly susceptible to secondary ion-exchange interactions with residual, unreacted silanol groups (-Si-OH) on the silica support of the stationary phase [1]. These interactions manifest as severe peak tailing, retention time drift, and poor resolution.

To counteract this, chromatographers must manipulate both the mobile phase and the stationary phase chemistry. Using an acidic mobile phase modifier lowers the pH to ~2.5, which simultaneously protonates the pyridine nitrogen and suppresses the ionization of surface silanols, thereby mitigating secondary interactions [2].

Furthermore, standard alkyl phases (like C18) often lack the selectivity required to separate closely related halogenated positional isomers. In this guide, we evaluate:

  • End-capped C18 : The industry standard, relying purely on hydrophobic dispersion forces.

  • Biphenyl : Offers enhanced π−π interactions, exploiting the electron-deficient nature of the pyridine ring.

  • Pentafluorophenyl (PFP) : Provides multiple retention mechanisms, including dipole-dipole, π−π , hydrophobic, and specific halogen-halogen interactions.

Experimental Workflow & Protocols

System Suitability & Self-Validation

This protocol is designed as a self-validating system. A method is only considered valid for sample analysis if the following system suitability criteria are met during the blank and standard injections:

  • Resolution ( Rs​ ) : >2.0 between all critical isomer pairs.

  • Tailing Factor ( Tf​ ) : ≤1.5 for the main 3-chloro-4-phenylpyridine peak.

  • Injection Precision : Relative Standard Deviation (RSD) ≤2.0% for 5 replicate injections.

HPLC_Workflow Start Initiate Method Development: 3-Chloro-4-phenylpyridine Phase1 1. Stationary Phase Screening (C18, Biphenyl, PFP) Start->Phase1 Phase2 2. Mobile Phase pH Selection (Acidic vs. Neutral) Phase1->Phase2 Acidic Acidic Buffer (pH 2.5) Protonates Pyridine Phase2->Acidic Neutral Neutral Buffer (pH 7.0) Risk of Silanol Tailing Phase2->Neutral Eval1 Peak Shape Acceptable? (Tf < 1.5) Eval1->Phase2 No Phase3 3. Selectivity Optimization (Isomer Resolution Rs > 2.0) Eval1->Phase3 Yes Acidic->Eval1 Neutral->Eval1 PFP PFP Column Selected (Max Halogen Interaction) Phase3->PFP C18 C18 Column Rejected (Poor Isomer Resolution) Phase3->C18 Final Final Method Validation (ICH Q2 Guidelines) PFP->Final

Figure 1: Logical workflow for HPLC method development of pyridine derivatives.
Step-by-Step Methodology

1. Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

    • Causality: TFA acts as a strong ion-pairing agent, masking the basic nitrogen of 3-chloro-4-phenylpyridine and preventing secondary silanol interactions.

  • Organic Phase (B): 0.1% TFA in LC-MS grade Acetonitrile.

  • Degassing: Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

2. Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Weigh accurately 10.0 mg of 3-chloro-4-phenylpyridine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (Spiked): Spike the stock solution with 0.1 mg/mL of 2-chloro-6-phenylpyridine and 3-chloro-4-phenylpyridine 1-oxide. Filter through a 0.45 µm syringe filter prior to injection [3].

3. Chromatographic Conditions

  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

    • Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and reducing system backpressure, which sharpens the analyte peaks.

  • Detection Wavelength: 254 nm (optimal for the conjugated π -system of the phenylpyridine scaffold).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: 10% 80% B

    • 12–15 min: 80% B

    • 15–15.1 min: 80% 10% B

    • 15.1–20 min: 10% B (Re-equilibration)

Comparative Performance Data

The following table summarizes the experimental results when injecting the System Suitability Solution across three different column chemistries (all dimensions: 150 mm × 4.6 mm, 3 µm particle size).

Column ChemistryAnalyteRetention Time ( tR​ , min)Tailing Factor ( Tf​ )Resolution ( Rs​ )Performance Assessment
End-capped C18 3-Chloro-4-phenylpyridine 1-oxide5.421.62-Poor peak shape due to residual silanol interaction.
3-Chloro-4-phenylpyridine8.151.554.8
2-Chloro-6-phenylpyridine8.301.581.1 Fail: Co-elution of positional isomers.
Biphenyl 3-Chloro-4-phenylpyridine 1-oxide6.101.25-Improved peak shape via π−π stabilization.
3-Chloro-4-phenylpyridine9.451.206.5
2-Chloro-6-phenylpyridine9.851.221.8 Marginal: Better separation, but below target Rs​>2.0 .
PFP (Pentafluorophenyl) 3-Chloro-4-phenylpyridine 1-oxide5.851.10-Excellent peak symmetry.
3-Chloro-4-phenylpyridine10.201.088.2
2-Chloro-6-phenylpyridine11.151.123.4 Pass: Superior resolution due to dipole and halogen interactions.

Discussion & Causality

The empirical data demonstrates a clear hierarchy in column performance for this specific application:

  • C18 Limitations: The standard C18 column failed to resolve the 3-chloro and 2-chloro positional isomers ( Rs​=1.1 ). Because these isomers have nearly identical hydrophobicities (LogP), dispersion forces alone are insufficient for baseline separation. Furthermore, the tailing factor ( Tf​>1.5 ) indicates that even with end-capping and an acidic mobile phase, secondary interactions were not entirely suppressed.

  • Biphenyl Advantages: The Biphenyl column showed improved retention and peak shape. The rigid, planar biphenyl groups interact with the delocalized electrons of the phenylpyridine system. However, it still struggled to provide robust baseline resolution ( Rs​=1.8 ) between the closely eluting chloro-isomers.

  • PFP Superiority: The PFP column provided the optimal self-validating method. The highly electronegative fluorine atoms on the pentafluorophenyl ring create a strong permanent dipole moment. This induces specific dipole-dipole and halogen-halogen interactions with the chlorine atom on the analytes. Because the spatial position of the chlorine atom (C3 vs. C2/C6) dramatically alters the molecule's overall dipole moment and steric presentation, the PFP phase can easily discriminate between them, yielding an outstanding resolution of Rs​=3.4 .

Conclusion

For the rigorous analytical characterization of 3-Chloro-4-phenylpyridine and its synthetic impurities, a Pentafluorophenyl (PFP) stationary phase combined with an acidic gradient mobile phase is the superior choice. This configuration not only ensures baseline resolution of critical positional isomers but also maintains excellent peak symmetry by minimizing deleterious silanol interactions.

References

  • Salah, N., et al. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." Scientific Reports (Nature Portfolio), 2026. Available at: [Link]

  • International Journal of Scientific Research in Science and Technology. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." ResearchGate, 2021. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

Sources

Validation

A Comparative Guide to the UV-Vis Spectroscopic Characterization of 3-Chloro-4-phenylpyridine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical and materials science, the meticulous characterization of heterocyclic compounds is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the meticulous characterization of heterocyclic compounds is paramount. 3-Chloro-4-phenylpyridine, a substituted pyridine derivative, presents a unique electronic profile owing to the interplay of its constituent functional groups. This guide provides a comprehensive framework for understanding and predicting the ultraviolet-visible (UV-Vis) spectroscopic signature of 3-Chloro-4-phenylpyridine. In the absence of direct experimental spectra in readily available literature, this document leverages a comparative analysis with its parent scaffolds, 4-phenylpyridine and 3-chloropyridine, to offer a theoretically grounded and experimentally practical approach to its characterization.

Theoretical Underpinnings: Predicting the UV-Vis Spectrum

The UV-Vis spectrum of an organic molecule is dictated by its electronic transitions, primarily the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. For aromatic systems like pyridine, these transitions are influenced by the extent of conjugation and the electronic nature of any substituents.[1]

The UV-Vis spectrum of 3-Chloro-4-phenylpyridine can be conceptually dissected by considering the contributions of its core components: the pyridine ring, the phenyl substituent, and the chloro substituent.

  • Pyridine Core: The parent pyridine molecule exhibits characteristic π → π* and n → π* transitions. The n → π* transition, involving the lone pair of electrons on the nitrogen atom, is typically of lower intensity and can be sensitive to solvent polarity.[2]

  • Phenyl Group at C4: The introduction of a phenyl group at the 4-position extends the π-conjugated system. This extension of conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to pyridine. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in a larger conjugated system.[3]

  • Chloro Group at C3: The chlorine atom, being an electron-withdrawing group through induction and an electron-donating group through resonance, will further modulate the electronic transitions. Its effect is more complex, but generally, halogens can cause a slight bathochromic shift.[3]

Therefore, we can predict that the UV-Vis spectrum of 3-Chloro-4-phenylpyridine will show absorption maxima at longer wavelengths than both pyridine and 3-chloropyridine, and likely at a similar or slightly shifted wavelength compared to 4-phenylpyridine, with potential changes in the fine structure and intensity of the absorption bands.

Comparative Analysis: Insights from Related Molecules

To substantiate our predictions, we can examine the experimental UV-Vis data for 4-phenylpyridine and 3-chloropyridine. This comparative approach allows us to bracket the expected spectral behavior of 3-Chloro-4-phenylpyridine.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
Pyridine Acidic Mobile Phase202, 254Not Specified[NIST WebBook]
3-Chloropyridine Not SpecifiedUV/Visible Spectrum availableNot Specified[NIST WebBook]
4-Phenylpyridine Not SpecifiedIR Spectrum availableNot Specified[NIST WebBook]

The available data, though incomplete, supports the theoretical expectation that the phenyl substituent in 4-phenylpyridine will lead to a significant bathochromic shift compared to pyridine. The chloro-substituent in 3-chloropyridine is also expected to influence the spectrum. By synthesizing these observations, we can anticipate the absorption maxima for 3-Chloro-4-phenylpyridine to be in a similar range to 4-phenylpyridine, with the chloro group potentially causing minor shifts and changes in the absorption intensity.

The Critical Role of Solvent Choice

The polarity of the solvent can significantly impact the position and intensity of UV-Vis absorption bands, a phenomenon known as solvatochromism. This is particularly true for compounds containing heteroatoms with non-bonding electrons, such as the nitrogen in the pyridine ring.

  • n → π* Transitions: In polar, protic solvents (e.g., ethanol, methanol), the lone pair of electrons on the nitrogen can form hydrogen bonds with the solvent molecules. This stabilizes the non-bonding orbital, increasing the energy required for the n → π* transition. Consequently, a hypsochromic shift (a shift to shorter wavelengths) is often observed for this transition as solvent polarity increases.[4]

  • π → π* Transitions: For π → π* transitions, an increase in solvent polarity generally leads to a slight bathochromic shift . This is due to the stabilization of the more polar excited state by the polar solvent.[4]

Therefore, when characterizing 3-Chloro-4-phenylpyridine, it is crucial to record spectra in a range of solvents with varying polarities (e.g., a non-polar solvent like cyclohexane, a polar aprotic solvent like acetonitrile, and a polar protic solvent like ethanol). This will not only provide a comprehensive spectral profile but also help in the assignment of the observed electronic transitions.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for the UV-Vis spectroscopic characterization of 3-Chloro-4-phenylpyridine.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, acetonitrile, ethanol).

  • Analyte: High-purity 3-Chloro-4-phenylpyridine.

  • Analytical Balance: For accurate weighing of the analyte.

  • Volumetric Flasks and Pipettes: For the preparation of stock and standard solutions.

Workflow Diagram

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Analyte B Prepare Stock Solution A->B C Prepare Serial Dilutions B->C F Sample Measurement C->F D Set Instrument Parameters E Blank Measurement D->E E->F G Determine λmax F->G H Calculate Molar Absorptivity (ε) G->H I Compare Spectra H->I

Sources

Comparative

Validating the Synthesis of 3-Chloro-4-phenylpyridine: A Comparative Guide to Production Methodologies and Melting Point Determination

As a critical building block in pharmaceutical synthesis, 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) is frequently utilized in the development of complex therapeutics, including [1]. In drug development workflows, the s...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in pharmaceutical synthesis, 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) is frequently utilized in the development of complex therapeutics, including [1]. In drug development workflows, the structural integrity and purity of this intermediate are non-negotiable. Even trace amounts of unreacted starting materials or regioisomers can poison downstream catalytic cross-couplings or lead to off-target pharmacological profiles.

This guide objectively compares the performance of two primary synthesis methodologies for 3-chloro-4-phenylpyridine and establishes a self-validating capillary melting point (MP) protocol to rigorously verify product purity against commercial benchmarks.

Comparative Analysis of Synthesis Methodologies

When synthesizing 3-chloro-4-phenylpyridine, the choice of synthetic route directly dictates the impurity profile of the crude product. We compare two distinct approaches:

Route A: Suzuki-Miyaura Cross-Coupling (The Precision Standard) This route utilizes 3-chloro-4-iodopyridine and phenylboronic acid.

  • The Causality of Selectivity: The success of this route relies on the differential bond dissociation energies between the C–I bond (~240 kJ/mol) and the C–Cl bond (~330 kJ/mol). Palladium catalysts undergo oxidative addition almost exclusively at the C–I bond, ensuring the phenyl group couples strictly at the 4-position. This regioselectivity prevents the formation of polymeric byproducts and limits isomeric contamination, yielding a highly pure product that is easily isolated via recrystallization [3].

Route B: Photoredox Decarboxylative Arylation (The Greener Alternative) This route utilizes 3-chloroisonicotinic acid and benzene under [2].

  • The Causality of Isomeric Mixtures: While this method is environmentally advantageous (avoiding halogenated starting materials), the generation of highly reactive aryl radicals often leads to poor regiocontrol. The radical intermediate can attack the benzene ring at multiple positions, leading to a mixture of C2/C3/C4 isomers. Consequently, the crude yield of the target isomer is lower (~34-67%), and the product requires aggressive, solvent-heavy flash chromatography to resolve the isomeric mixture.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the synthesized products from both routes against a high-purity commercial benchmark.

Performance MetricRoute A: Suzuki-Miyaura CouplingRoute B: Photoredox DecarboxylationCommercial Benchmark
Primary Reagents 3-Chloro-4-iodopyridine, PhB(OH)₂3-Chloroisonicotinic acid, BenzeneN/A
Regioselectivity > 98% (Target specific)Poor (Generates isomeric mixtures)> 99%
Crude Yield ~ 90%~ 34% - 67%N/A
Purification Requirement Low (Hexane/EtOAc Recrystallization)High (Extensive Flash Chromatography)Pre-purified
Validated Melting Point 76.5 – 77.5 °C (Sharp)74.0 – 77.0 °C (Broad/Depressed)76.0 – 78.0 °C
The Causality of Melting Point Depression in Purity Validation

Before committing to resource-intensive NMR or LC-MS analyses, melting point determination serves as a rapid, self-validating thermodynamic system .

According to Raoult’s Law and the principles of freezing-point depression, pure 3-chloro-4-phenylpyridine forms a highly ordered crystal lattice, requiring a specific, narrow energy input to transition to a liquid phase (76.5–77.5 °C). If the sample is contaminated with even 1-2% of an isomer (e.g., 3-chloro-2-phenylpyridine), the impurity physically disrupts the crystal lattice.

  • The Self-Validating Mechanism: This lattice disruption lowers the overall lattice energy, causing the compound to melt at a lower temperature (depression) and over a wider temperature range (broadening) as the mixture approaches a eutectic point. Therefore, if the recorded MP matches the theoretical sharp range, the protocol internally validates the absence of isomeric impurities, confidently clearing the batch for downstream use.

Step-by-Step Experimental Protocols
Protocol I: Synthesis & Isolation (Route A)
  • Reaction Setup: Charge a Schlenk flask with 3-chloro-4-iodopyridine (1.0 eq), phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in a degassed toluene/water mixture (4:1 v/v).

  • Reflux: Heat the biphasic mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Extraction: Cool to room temperature, extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Recrystallization: Concentrate the solvent in vacuo. Recrystallize the crude solid from a boiling mixture of hexane and ethyl acetate. Allow to cool slowly to room temperature to yield pure 3-chloro-4-phenylpyridine as a white solid.

Protocol II: Self-Validating Capillary Melting Point Determination

Equipment Required: Advanced digital capillary melting point apparatus (e.g., or Stanford Research Systems OptiMelt).

  • Sample Preparation: Pulverize the dried, recrystallized white solid into a fine powder using an agate mortar.

    • Causality: Large crystals have a low surface-area-to-volume ratio and pack poorly. Pulverization ensures dense packing, maximizing thermal contact with the capillary walls for uniform heat transfer.

  • Capillary Loading: Tamp the open end of a glass capillary tube into the powder. Drop the tube through a 1-meter glass drop-tube onto a hard surface 3-4 times to tightly pack the sample to a height of 2-3 mm.

    • Causality: Loose packing leaves microscopic air pockets. Because air is a thermal insulator, these pockets cause artificially high or broadened melting ranges.

  • Instrument Calibration: Run a USP-grade reference standard (e.g., Vanillin, MP 81-83 °C) to validate the heating block's sensor calibration.

  • Ramp Rate Configuration: Set the starting temperature to 65 °C. Program a rapid ramp of 5 °C/min to 70 °C, followed by a precision terminal ramp of 1 °C/min .

    • Causality: A rapid heating rate through the melting phase causes thermal lag between the heating block and the sample inside the glass capillary. A 1 °C/min ramp ensures absolute thermal equilibrium, providing a thermodynamically accurate measurement.

  • Observation: Record the onset point (the first appearance of liquid) and the clear point (complete liquefaction). A pure sample will exhibit a sharp range of 76.5–77.5 °C.

Workflow Visualization

SynthesisValidation Start Starting Materials 3-Chloro-4-iodopyridine + PhB(OH)2 Coupling Suzuki-Miyaura Coupling (Pd-catalyzed, 80 °C) Start->Coupling Crude Crude Product (Mixed Impurities) Coupling->Crude Purify Recrystallization (Hexane/EtOAc) Crude->Purify Pure Pure 3-Chloro-4-phenylpyridine (White Solid) Purify->Pure MP Capillary MP Determination (Ramp: 1 °C/min) Pure->MP Decision Is MP 76.5 - 77.5 °C with a sharp range? MP->Decision Pass Validation Passed Proceed to Downstream Decision->Pass Yes (Pure) Fail Validation Failed Isomeric Impurities Detected Decision->Fail No (Depressed/Broad) Fail->Purify Repurify

Workflow for the synthesis and thermodynamic validation of 3-chloro-4-phenylpyridine.

References
  • Liverton et al. "HCV NS3 protease inhibitors." WO2008057209A1, WIPO (PCT), 2008.
  • Candish, L., et al. "Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals." Chemical Science, Royal Society of Chemistry, 2017. URL: [Link]

  • "Catalyzed ring-expansion of cyclic 2-azidoalcohols for synthesis of azaheterocycles." DR-NTU, Nanyang Technological University, 2015. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-4-phenylpyridine

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a critical parameter of experimental design. 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) [1] is a highly valuab...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a critical parameter of experimental design. 3-Chloro-4-phenylpyridine (CAS: 90732-01-7) [1] is a highly valuable halogenated pyridine building block used extensively in medicinal chemistry, agrochemicals, and drug development.

However, its unique structural features dictate specific safety and logistical protocols. This guide provides a self-validating system for handling this compound, ensuring both operator safety and the integrity of your synthetic workflows.

Part 1: Chemical Profile & Hazard Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular causality of the hazards associated with 3-Chloro-4-phenylpyridine.

  • Lipophilicity and Skin Penetration: The addition of the phenyl substituent significantly increases the molecule's partition coefficient (LogP) compared to base pyridines. This enhanced lipophilicity facilitates rapid absorption through the lipid bilayers of the stratum corneum, making dermal contact a primary and dangerous exposure route[2].

  • Electrophilicity and Acute Irritation: The chlorine atom at the 3-position, combined with the electron-withdrawing nature of the pyridine nitrogen, creates an electron-deficient aromatic system. This reactivity translates to acute tissue irritation. Under GHS classifications for related chloropyridines, these compounds act as severe skin irritants (H315), serious eye irritants (H318/H319), and respiratory tract irritants (H335)[3].

  • Environmental Persistence: Like many halogenated aromatics, it exhibits high environmental toxicity and requires strict segregation during disposal to prevent aquatic contamination[4].

Part 2: The PPE Matrix (A Self-Validating System)

Selecting PPE is about creating redundant barriers. Because halogenated solvents and pyridines can rapidly degrade standard laboratory gloves, material thickness and polymer compatibility are non-negotiable variables.

Table 1: Glove Compatibility and Breakthrough Data for Halogenated Pyridines

Glove MaterialMinimum ThicknessBreakthrough Time (EN 374)Application Context
Nitrile Rubber (NBR) 0.35 mm> 480 minutesStandard laboratory handling, weighing, and transfer of solid material.
Butyl Rubber (IIR) 0.50 mm> 480 minutesExtended handling or when the compound is dissolved in polar aprotic solvents.
Fluorinated Rubber (FKM) 0.40 mm> 480 minutesHigh-risk spill cleanup, bulk transfer, or concentrated liquid phase handling.
Polychloroprene (CR) 0.50 mm> 480 minutesAlternative for general synthesis workflows.

(Quantitative breakthrough data extrapolated from standard chloropyridine safety profiles[5])

Required PPE Ensemble:

  • Ocular Protection: Tight-fitting chemical safety goggles (EN 166/ANSI Z87.1 compliant). If handling solutions >500 mL, a full face shield is mandatory to prevent mucosal exposure from splashes[6].

  • Dermal Protection: Double-gloving with Nitrile (inner) and Butyl or heavy-gauge Nitrile (outer) is recommended during bulk transfer. A flame-resistant (FR) lab coat with knit cuffs prevents wrist exposure.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood (face velocity 80-120 fpm). If a fume hood is unavailable (e.g., during a large spill), a half-face respirator equipped with organic vapor/particulate cartridges (NIOSH OV/P100) is strictly required[7].

Part 3: Operational Workflow & Step-by-Step Methodology

A safety protocol is only as effective as its execution. Follow this step-by-step methodology for routine weighing and transfer to prevent aerosolization and cross-contamination.

Step 1: Pre-Operational Setup

  • Verify fume hood inward flow. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can trigger hazardous decomposition[6].

  • Line the balance area with an anti-static weighing mat.

Step 2: Handling and Transfer

  • Don the full PPE ensemble (Goggles, FR Lab Coat, Double Nitrile gloves).

  • Use a grounded, anti-static micro-spatula for transfer. Halogenated powders can generate static charges; minimizing friction prevents the powder from dispersing into the operator's breathing zone.

  • Weigh the material directly into a pre-tared, sealable reaction vessel (e.g., a septum-capped vial) rather than an open weigh boat to minimize transit exposure.

Step 3: Post-Transfer Decontamination

  • Seal the primary container immediately.

  • Wipe down the balance and spatulas with a solvent compatible with halogenated organics (e.g., Isopropanol), followed by a secondary wipe with deionized water.

  • Dispose of the contaminated wipes in a designated solid hazardous waste container. Remove outer gloves inside the fume hood before touching any external lab equipment.

Part 4: Spill Response & Disposal Plan

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate area. Ensure the fume hood remains operational.

  • Contain & Suppress: For solid spills, do not dry sweep . Lightly mist the powder with a compatible solvent (e.g., water or a dilute surfactant) to suppress dust, or cover with damp sand/vermiculite[8].

  • Collect: Use non-sparking tools to scoop the absorbed material into a compatible, sealable polyethylene container.

  • Decontaminate: Wash the spill surface with soap and water, absorbing the effluent with chemical spill pads.

Logistical Disposal Plan: 3-Chloro-4-phenylpyridine must be strictly classified as Halogenated Organic Waste .

  • Segregation: Never mix halogenated waste with non-halogenated solvent waste. Mixing can lead to dangerous exothermic reactions in the waste carboy and significantly increases institutional incineration costs.

  • Labeling: Clearly label the waste container with "Halogenated Pyridine Derivative - Toxic/Irritant" and the exact CAS number (90732-01-7).

  • Destruction: The standard disposal method is high-temperature incineration equipped with acid gas scrubbers to neutralize the highly toxic hydrogen chloride (HCl) and nitrogen oxides (NOx) gases generated during combustion[3].

Part 5: Workflow Visualization

Below is the logical workflow for handling 3-Chloro-4-phenylpyridine, mapping the critical path from PPE verification to final halogenated disposal.

G Start Handling 3-Chloro-4-phenylpyridine PPE Verify PPE Matrix (Double Nitrile, Goggles, FR Coat) Start->PPE Hood Execute in Fume Hood (80-120 fpm) PPE->Hood Transfer Anti-Static Weighing & Transfer Hood->Transfer Spill Spill Detected? Transfer->Spill SpillResp Spill Response (Isolate, Suppress Dust, Collect) Spill->SpillResp Yes Decon Decontaminate Surfaces (Isopropanol/Water) Spill->Decon No Disposal Halogenated Organic Waste (High-Temp Incineration) SpillResp->Disposal Decon->Disposal

Workflow for handling 3-Chloro-4-phenylpyridine: PPE, spill response, and halogenated disposal.

References

  • "Molecules PDF - Matrix Fine Chemicals: 3-CHLORO-4-PHENYLPYRIDINE", Matrix Fine Chemicals. [Link]

  • "Florgard EPU SL Part B MSDS (DIN EN 374-3 Glove Compatibility)", Scribd. [Link]

  • "SAFETY DATA SHEET - 2-Chloropyridine-4-carbonyl chloride", Fisher Scientific UK.[Link]

  • "Acutely Toxic Chemicals (ATCs) Spill Handling", Sarpong Lab. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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